Technical Documentation Center

8-Fluoro-2-propylquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Fluoro-2-propylquinolin-4-amine
  • CAS: 1189107-32-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 8-Fluoro-2-propylquinolin-4-amine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-Fluoro-2-propylquinolin-4-amine Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-Fluoro-2-propylquinolin-4-amine

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activity, including anticancer, antimicrobial, and antimalarial effects.[1][2] 8-Fluoro-2-propylquinolin-4-amine is a novel, synthetically accessible derivative within this class. While extensive data on this specific molecule is not yet publicly available, its structural features—namely the 4-aminoquinoline core and the C-8 fluorine substitution—suggest significant potential for biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in drug design.[1][3] This guide, written for researchers, scientists, and drug development professionals, outlines a systematic, hypothesis-driven framework for the comprehensive in vitro characterization of 8-Fluoro-2-propylquinolin-4-amine's mechanism of action. We will proceed from broad phenotypic screening to specific molecular target deconvolution, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice.

Part 1: Foundational Phenotypic Screening

The initial phase of characterization is to cast a wide net, determining the primary biological context in which the compound is active. This is achieved through robust, high-throughput phenotypic screens that measure broad cytotoxic or growth-inhibitory effects against a diverse panel of cell types. The results from this stage are pivotal, as they dictate the entire subsequent mechanistic investigation.

Experimental Workflow 1: Initial Activity Profiling

Our first objective is to answer a fundamental question: Does 8-Fluoro-2-propylquinolin-4-amine exhibit antiproliferative activity against mammalian cancer cells or inhibitory activity against microbial pathogens?

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Deep Dive Compound 8-Fluoro-2-propylquinolin-4-amine Screen1 Antiproliferative Screening (NCI-60 or similar panel) Compound->Screen1 Screen2 Antimicrobial Susceptibility (MIC Panel) Compound->Screen2 Result1 IC50 Data Screen1->Result1 Result2 MIC Data Screen2->Result2 MoA_Cancer Anticancer MoA Investigation (Cell Cycle, Apoptosis, Target ID) Result1->MoA_Cancer If IC50 < 10 µM MoA_Microbe Antimicrobial MoA Investigation (Gyrase, Membrane/Wall Integrity) Result2->MoA_Microbe If MIC is potent G Compound 8-Fluoro-2-propylquinolin-4-amine Target Topoisomerase II or Tubulin Compound->Target DNA_Damage DNA Strand Breaks Target->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Part 3: Deconvoluting the Antimicrobial Mechanism

If 8-Fluoro-2-propylquinolin-4-amine demonstrates potent antimicrobial activity, the investigation must pivot to microbial-specific targets. The fluoroquinolone core strongly implicates bacterial DNA gyrase and topoisomerase IV as primary targets. [4]For antifungal activity, mechanisms often involve disruption of the cell wall or membrane, leading to osmotic instability and cell death. [5][6]

Protocol 3.1: Bacterial DNA Gyrase Supercoiling Assay

Causality: Bacterial DNA gyrase (a type II topoisomerase) introduces negative supercoils into DNA, a process essential for DNA replication. [4]Fluoroquinolones inhibit this process by stabilizing the enzyme-DNA cleavage complex. This can be measured in vitro by assessing the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), purified E. coli DNA gyrase, and ATP.

  • Compound Addition: Add varying concentrations of 8-Fluoro-2-propylquinolin-4-amine to the reaction mixtures. Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a vehicle-only control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (relaxed vs. supercoiled) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Inhibition is observed as a decrease in the amount of the supercoiled DNA band compared to the control.

Protocol 3.2: Fungal Cell Wall Integrity (Sorbitol Protection) Assay

Causality: This assay differentiates between compounds that target the fungal cell wall and those with other mechanisms. Sorbitol is an osmotic protectant that stabilizes fungal protoplasts. If a compound targets the cell wall, its antifungal activity (MIC) will be significantly reduced in the presence of sorbitol, as the osmotic stabilizer compensates for the weakened wall. [6] Step-by-Step Methodology:

  • Prepare Media: Prepare two sets of RPMI-1640 broth: one standard and one supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.

  • Perform MIC Assay: Conduct the MIC assay as described in Protocol 1.2 in parallel using both types of media against a sensitive fungal strain (e.g., C. albicans).

  • Analysis: Compare the MIC values obtained in the standard medium versus the sorbitol-containing medium. A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests the compound acts on the fungal cell wall. [6]

Hypothesized Antimicrobial Mechanisms

G cluster_b Bacterial Cell cluster_f Fungal Cell Compound_B 8-Fluoro-2-propylquinolin-4-amine Gyrase DNA Gyrase/ Topoisomerase IV Compound_B->Gyrase Replication DNA Replication Blocked Gyrase->Replication Death_B Bacterial Death Replication->Death_B Compound_F 8-Fluoro-2-propylquinolin-4-amine Wall Cell Wall Synthesis Compound_F->Wall Target? Membrane Cell Membrane Integrity Compound_F->Membrane Target? Death_F Fungal Death Wall->Death_F ROS ROS Accumulation Membrane->ROS ROS->Death_F

Caption: Potential antibacterial and antifungal mechanisms of action.

Conclusion

8-Fluoro-2-propylquinolin-4-amine stands as a promising but uncharacterized molecule. The technical framework presented here provides a robust, logical, and efficient pathway for its comprehensive in vitro evaluation. By progressing from broad phenotypic discovery to targeted, hypothesis-driven mechanistic studies, researchers can effectively deconvolve its mode of action. This systematic approach, grounded in the established pharmacology of the quinoline class, will not only illuminate the specific biological activities of this novel compound but also determine its potential for future development as a therapeutic agent.

References

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. ACS Publications.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Ingenta Connect.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules.
  • Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. PMC.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI.
  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention.
  • Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. PMC.
  • Mechanistic insight of cell anti-proliferative activity of fluoroquinolone drug-based Cu(II) complexes. ResearchGate. Available at: [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI.

Sources

Exploratory

An In-depth Technical Guide to 8-Fluoro-2-propylquinolin-4-amine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 8-Fluoro-2-propylquinolin-4-amine, a molecule of interest for further investigation in drug discovery programs. The presence of a fluorine atom at the 8-position, a propyl group at the 2-position, and an amine group at the 4-position suggests a unique electronic and steric profile that may confer valuable biological activities. This document provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential as a lead compound for the development of novel therapeutics.

Chemical Structure and Properties

8-Fluoro-2-propylquinolin-4-amine (CAS Number: 1189107-32-1) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃FN₂. Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring.

Structural Features:

  • Quinoline Core: A bicyclic heteroaromatic system that provides a rigid scaffold for substituent placement.

  • 8-Fluoro Substituent: The electron-withdrawing fluorine atom at this position can significantly influence the molecule's pKa, lipophilicity, and metabolic stability.

  • 2-Propyl Group: This alkyl substituent enhances the lipophilicity of the molecule, which can affect its membrane permeability and interaction with biological targets.

  • 4-Amino Group: The amino group at the 4-position is a key functional handle for further derivatization and is known to be crucial for the biological activity of many 4-aminoquinoline drugs.

The interplay of these functional groups is expected to define the molecule's chemical reactivity and biological profile.

Physicochemical Properties (Predicted)

Direct experimental data for 8-Fluoro-2-propylquinolin-4-amine is not extensively available in the public domain. However, based on the known properties of similar quinoline derivatives, the following physicochemical properties can be predicted:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 216.25 g/mol Adheres to Lipinski's rule of five for drug-likeness.
LogP (Octanol/Water) ~3.5 - 4.0Indicates good lipophilicity, suggesting potential for good membrane permeability.
pKa (of the quinoline nitrogen) ~4.5 - 5.5The basicity of the quinoline nitrogen is influenced by the 8-fluoro substituent.
pKa (of the 4-amino group) ~8.0 - 9.0The exocyclic amino group is expected to be the more basic center.
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Important for formulation and in vitro assay development.
Appearance Likely a solid at room temperature.

Synthesis and Characterization

While a specific, documented synthesis for 8-Fluoro-2-propylquinolin-4-amine is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 2-alkyl-4-aminoquinolines. A common and effective approach is the Conrad-Limpach synthesis or a variation thereof.

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclization of a β-enamino ester derived from a substituted aniline, followed by amination.

G A 2-Fluoroaniline C Ethyl 3-((2-fluorophenyl)amino)but-2-enoate A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D 8-Fluoro-4-hydroxy-2-propylquinoline C->D Thermal Cyclization (Dowtherm A) E 4-Chloro-8-fluoro-2-propylquinoline D->E Chlorination (POCl3) F 8-Fluoro-2-propylquinolin-4-amine E->F Nucleophilic Aromatic Substitution G Ammonia or Amine Source G->F

Proposed Synthetic Workflow

  • Synthesis of Ethyl 3-((2-fluorophenyl)amino)but-2-enoate (C):

    • To a solution of 2-fluoroaniline (1.0 eq) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic for the nucleophilic attack by the aniline nitrogen. The removal of water drives the equilibrium towards the enamine product.

  • Synthesis of 8-Fluoro-4-hydroxy-2-propylquinoline (D):

    • Add the purified enamino ester (C) to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-260 °C) for a short period (e.g., 15-30 minutes).

    • Monitor the cyclization by TLC.

    • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

    • Filter the solid and wash with hexane to obtain the crude 4-hydroxyquinoline.

    • Causality: The high temperature provides the activation energy for the intramolecular cyclization (Conrad-Limpach reaction), where the aniline ring attacks the ester carbonyl, followed by elimination of ethanol to form the quinolone ring.

  • Synthesis of 4-Chloro-8-fluoro-2-propylquinoline (E):

    • Suspend the crude 8-fluoro-4-hydroxy-2-propylquinoline (D) in phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro derivative.

    • Causality: POCl₃ is a strong chlorinating agent that converts the hydroxyl group at the 4-position into a good leaving group (a chlorophosphite ester intermediate), which is then displaced by a chloride ion to form the 4-chloroquinoline.

  • Synthesis of 8-Fluoro-2-propylquinolin-4-amine (F):

    • Dissolve the 4-chloro-8-fluoro-2-propylquinoline (E) in a suitable solvent such as ethanol or isopropanol in a sealed tube.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide.

    • Heat the sealed tube to a high temperature (e.g., 120-150 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

    • Purify the crude product by column chromatography or recrystallization.

    • Causality: The 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution. The ammonia acts as a nucleophile, displacing the chloride to form the final 4-amino product. The high temperature and pressure in the sealed tube are necessary to drive this substitution reaction.

Predicted Analytical and Spectroscopic Data

While experimental spectra for 8-Fluoro-2-propylquinolin-4-amine are not available, the following are predicted spectroscopic characteristics based on analogous compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[1]

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons on the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The fluorine at the 8-position would likely cause splitting of the adjacent proton signals.

    • The protons of the propyl group would appear in the upfield region (δ 1.0-3.0 ppm), with the methylene group adjacent to the quinoline ring being the most deshielded.

    • A broad singlet for the amino protons (NH₂) would likely be observed, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR (in DMSO-d₆):

    • The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom (C-8) would show a large one-bond C-F coupling constant.

    • The carbons of the propyl group would appear in the aliphatic region (δ 10-40 ppm).

  • Mass Spectrometry (ESI+):

    • The protonated molecule [M+H]⁺ would be expected at m/z 217.11.

Potential Biological Activity and Applications

The structural motifs present in 8-Fluoro-2-propylquinolin-4-amine suggest several potential areas of biological activity, primarily as an antimicrobial or anticancer agent.

Antimicrobial Potential

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[2] While the target compound is not a classic fluoroquinolone carboxylic acid, the fluorinated quinoline core is a key pharmacophore. The 8-fluoro substituent is of particular interest as it can modulate the antibacterial spectrum and potency. The lipophilic 2-propyl group may enhance penetration into bacterial cells, particularly in Gram-positive bacteria.[3]

Potential Mechanism of Action: It is plausible that derivatives of 8-Fluoro-2-propylquinolin-4-amine could be developed to target bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone antibiotics. The 4-amino group provides a convenient point for the attachment of various side chains, which could be designed to enhance target binding and overcome resistance mechanisms.

Anticancer Potential

The 4-aminoquinoline scaffold is also present in several compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, interference with cell signaling pathways, and induction of apoptosis. The specific substitution pattern of 8-Fluoro-2-propylquinolin-4-amine could lead to novel interactions with cancer-related targets.

Future Directions and Conclusion

8-Fluoro-2-propylquinolin-4-amine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The next logical steps for researchers interested in this compound would be:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Screening: The synthesized compound should be screened against a panel of pathogenic bacteria and cancer cell lines to assess its biological activity.

  • Structure-Activity Relationship (SAR) Studies: The 4-amino group can be readily derivatized to create a library of analogs. SAR studies would be crucial to optimize potency and selectivity.

References

  • [Refer to relevant literature on the importance of the quinoline scaffold in medicinal chemistry]
  • [Refer to literature discussing the role of fluorine in drug design]
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.).
  • [Refer to a standard organic chemistry textbook or review on the Conrad-Limpach synthesis]
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). Molecules.

Sources

Foundational

Preclinical Toxicity Profile of 8-Fluoro-2-propylquinolin-4-amine: An Early-Stage ADMET Evaluation Guide

Executive Summary The development of novel 4-aminoquinoline derivatives remains a cornerstone of anti-infective and oncological drug discovery. 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) is a highly specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel 4-aminoquinoline derivatives remains a cornerstone of anti-infective and oncological drug discovery. 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) is a highly specialized early-stage research scaffold. While the 4-aminoquinoline core provides well-documented pharmacological activity, the specific addition of an 8-fluoro and a 2-propyl group fundamentally alters the molecule's physicochemical properties—specifically its lipophilicity (LogP) and basicity (pKa).

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the mechanistic rationale, anticipated toxicity liabilities, and self-validating experimental workflows required to evaluate this compound in preclinical stages.

Structural Rationale and Mechanistic Toxicity Liabilities

To understand the toxicity profile of 8-Fluoro-2-propylquinolin-4-amine, we must first deconstruct the causality behind its structural modifications.

  • The 8-Fluoro Substitution: Fluorine is highly electronegative. Placing it at the C-8 position withdraws electron density from the adjacent quinoline nitrogen (N-1), effectively lowering its pKa. This bioisosteric modification is typically employed to increase metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at this electron-rich site. However, altering the pKa shifts the compound's protonation state at physiological pH, which directly impacts lysosomotropic accumulation and volume of distribution.

  • The 2-Propyl Substitution: The addition of an aliphatic propyl chain at the C-2 position increases steric bulk and overall lipophilicity. While this enhances passive membrane permeability, it acts as a double-edged sword by increasing the likelihood of non-specific hydrophobic interactions with off-target proteins.

Cardiotoxicity: The hERG Channel Liability

The most critical safety hurdle for basic, lipophilic amines is the blockade of the human Ether-à-go-go-Related Gene (hERG) Kv​11.1 channel. The 4-aminoquinoline class is historically associated with QT interval prolongation . The 2-propyl group in this specific scaffold increases the molecule's affinity for the hydrophobic binding pocket within the hERG channel pore. Blockade of the delayed rectifier potassium current ( IKr​ ) delays Phase 3 repolarization of the cardiac action potential, leading to arrhythmogenesis .

G Drug 8-Fluoro-2-propylquinolin-4-amine (Lipophilic Basic Amine) hERG hERG (Kv11.1) Channel Hydrophobic Pore Binding Drug->hERG High LogP / pKa IKr Inhibition of IKr (Delayed Rectifier K+ Current) hERG->IKr Pore Blockade APD Action Potential Prolongation (Phase 3 Repolarization Delay) IKr->APD QT QT Interval Prolongation (ECG Manifestation) APD->QT TdP Torsades de Pointes (TdP) Arrhythmia Risk QT->TdP Critical Threshold

Pathophysiological cascade of hERG channel blockade by lipophilic 4-aminoquinolines.

Hepatotoxicity and Reactive Intermediates

Historically, certain 4-aminoquinolines (like amodiaquine) suffer from idiosyncratic drug-induced liver injury (DILI) due to the formation of reactive quinone-imine metabolites . While 8-Fluoro-2-propylquinolin-4-amine lacks the specific para-aminophenol moiety that drives amodiaquine toxicity, its high lipophilicity necessitates extensive hepatic clearance. High hepatic burden can saturate Phase I metabolism, leading to mitochondrial toxicity or the generation of reactive oxygen species (ROS) .

Lysosomotropism and Phospholipidosis

As a weak base, the compound passively diffuses across cell membranes and becomes protonated in acidic organelles (like lysosomes). While this ion-trapping mechanism is the exact basis for antimalarial efficacy (inhibiting hemozoin formation in the parasite's digestive vacuole) , in mammalian cells, it leads to drug-induced phospholipidosis (DIPL)—a condition where the drug-lipid complexes cannot be degraded by lysosomal phospholipases.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we must employ self-validating experimental systems. A protocol is only reliable if it contains internal checks that immediately flag assay failure.

Workflow Synthesis Compound Synthesis PhysChem PhysChem Profiling (LogP, pKa, Sol) Synthesis->PhysChem InVitroTox In Vitro Cytotoxicity (HepG2 ATP/LDH) PhysChem->InVitroTox hERG Cardiotoxicity (Patch-Clamp) PhysChem->hERG InVivo In Vivo Acute Tox (Rodent MTD) InVitroTox->InVivo If CC50 > 50µM hERG->InVivo If IC50 > 10µM

Early-stage ADMET and toxicity screening workflow for novel quinoline derivatives.

Protocol 1: Automated Patch-Clamp hERG Assay

Causality: Biochemical surrogate assays (like radioligand displacement) only measure binding, not functional channel blockade. Automated patch-clamp is the gold standard because it directly quantifies the reduction in IKr​ current.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG Kv​11.1 channel. Harvest at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Compound Formulation: Dissolve 8-Fluoro-2-propylquinolin-4-amine in 100% DMSO. Create a 6-point serial dilution series. Dilute into extracellular recording buffer to achieve final concentrations (0.1, 0.3, 1.0, 3.0, 10, 30 μM ) with a final DMSO concentration ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Protocol:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to open the channels and induce inactivation.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Perfusion & Recording: Apply the compound continuously for 5 minutes per concentration or until steady-state block is achieved. Record the peak tail current amplitude.

  • Self-Validation Criteria:

    • Positive Control: E-4031 (100 nM) must produce >80% block.

    • Negative Control: Vehicle (0.1% DMSO) must show <5% current rundown over the recording period. If rundown exceeds 5%, the seal is unstable, and data must be discarded.

Protocol 2: Multiplexed In Vitro Hepatotoxicity (HepG2 ATP/LDH)

Causality: Measuring a single viability endpoint can conflate primary chemical toxicity with secondary apoptosis. Multiplexing ATP (mitochondrial function) and LDH (membrane necrosis) allows us to determine if the compound causes specific mitochondrial uncoupling before inducing general cell death.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with 8-Fluoro-2-propylquinolin-4-amine (1 to 100 μM ) for 48 hours.

  • LDH Release (Necrosis): Transfer 50 μL of the supernatant to a new plate. Add a fluorometric resazurin reduction assay mixture. Measure fluorescence (Ex 560 nm / Em 590 nm). High fluorescence indicates compromised cell membranes.

  • ATP Quantitation (Viability): Add a luminescence-based luciferase reagent directly to the remaining cells and lysate in the original plate. Incubate for 10 minutes and measure luminescence.

  • Self-Validation Criteria:

    • Positive Control: Chlorpromazine (known to cause phospholipidosis and hepatotoxicity).

    • Data Interpretation: A dose-dependent decrease in ATP that precedes LDH release indicates primary mitochondrial toxicity. If both drop simultaneously, the toxicity is general and necrotic. The assay requires a Z'-factor >0.5 for both readouts to be considered statistically robust.

Quantitative Toxicity Data Summary

Based on the structural activity relationship (SAR) of fluorinated and alkylated 4-aminoquinolines, the following table summarizes the projected preclinical toxicity benchmarks for 8-Fluoro-2-propylquinolin-4-amine against standard class baselines.

Toxicity ParameterAssay / MetricTypical 4-Aminoquinoline BenchmarkProjected Profile for 8-Fluoro-2-propylquinolin-4-amine
Cardiotoxicity hERG IC50​ (Patch-Clamp)1.0 - 5.0 μM (Moderate Risk)< 3.0 μM (Elevated risk due to 2-propyl LogP)
Hepatotoxicity HepG2 CC50​ (48h ATP)> 50 μM **~ 40 - 60 μM ** (Dependent on CYP clearance rate)
Lysosomotropism Acridine Orange StainingHigh accumulation (pH 5.0)Moderate/High (Modulated by 8-Fluoro pKa shift)
Mutagenicity Ames Test (TA98/TA100)NegativeNegative (Fluorination blocks C-8 epoxidation)

Conclusion

8-Fluoro-2-propylquinolin-4-amine presents a highly promising yet complex profile for early-stage drug discovery. While the 8-fluoro substitution provides a protective bioisosteric shield against certain metabolic liabilities, the 2-propyl group introduces significant lipophilicity that heavily flags the compound for potential hERG channel cardiotoxicity. Researchers must prioritize automated patch-clamp electrophysiology and multiplexed hepatotoxicity assays early in the screening cascade to accurately define its therapeutic index before advancing to in vivo models.

References

  • Title: Chloroquine or Hydroxychloroquine for COVID-19: Is Cardiotoxicity a Concern? Source: Journal of the American Heart Association (JAHA) URL: [Link]

  • Title: Cardiotoxic Potential of Hydroxychloroquine, Chloroquine and Azithromycin in Adult Human Primary Cardiomyocytes Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 8-Fluoro-2-propylquinolin-4-amine: A Technical Guide

Executive Summary The structural elucidation of 8-Fluoro-2-propylquinolin-4-amine via single-crystal X-ray diffraction (SC-XRD) provides critical insights into the physicochemical properties of fluoroquinoline pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 8-Fluoro-2-propylquinolin-4-amine via single-crystal X-ray diffraction (SC-XRD) provides critical insights into the physicochemical properties of fluoroquinoline pharmacophores. This whitepaper details the end-to-end self-validating methodology required to isolate, analyze, and refine the crystal structure of this compound, emphasizing the causality behind crystallographic choices and the supramolecular interactions that dictate its solid-state behavior.

Molecular Architecture & Crystallographic Rationale

8-Fluoro-2-propylquinolin-4-amine integrates three distinct functional domains that dictate its behavior during crystallization:

  • C4-Amine : Acts as a primary hydrogen bond donor, essential for intermolecular networking.

  • C8-Fluorine : Introduces a highly electronegative locus. Fluorine's low polarizability and high electronegativity make it a unique structure director, often participating in 1[1].

  • C2-Propyl Group : Introduces steric bulk and conformational flexibility. In the solid state, alkyl chains are prone to thermal disorder, necessitating specific low-temperature crystallographic protocols.

Like other well-characterized quinolin-4-amines (e.g., Imiquimod), the core bicyclic system is expected to be 2[2].

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must employ a thermodynamically controlled growth environment. The following protocol utilizes vapor diffusion to ensure slow nucleation kinetics.

Step-by-Step Methodology
  • Step 1: Solvent Selection & Dissolution

    • Action: Dissolve 10 mg of 8-Fluoro-2-propylquinolin-4-amine in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM is a highly effective solvent that readily dissolves both the lipophilic propyl chain and the polar fluoro-aromatic moieties without premature precipitation.

  • Step 2: Antisolvent Vapor Diffusion

    • Action: Place the open DCM vial inside a larger, sealed chamber containing 3 mL of Hexane (Antisolvent).

    • Causality: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility of the compound. This slow kinetic process prevents rapid supersaturation, which is the primary cause of twinning or amorphous powder formation.

  • Step 3: Validation Checkpoint (Polarized Light Microscopy)

    • Action: After 48-72 hours, harvest the resulting crystals and examine them under a polarized light microscope (PLM) with crossed polarizers.

    • Validation Logic: Rotate the crystal 360°. If the crystal goes completely dark (extinction) exactly every 90°, it is a single crystalline domain suitable for XRD. If it remains partially illuminated or shows mosaic colors, it is twinned and must be recrystallized (Return to Step 1).

XRD_Workflow A Compound Synthesis 8-Fluoro-2-propylquinolin-4-amine B Solvent Selection (DCM / Hexane Gradient) A->B C Vapor Diffusion Crystallization B->C Causality: Controlled nucleation D Validation Checkpoint: Polarized Light Microscopy C->D D->B Twinning/Amorphous (Self-Correction) E Crystal Mounting (Cryoloop + Paratone Oil) D->E Birefringent Single Crystal F Data Collection (MoKα, 100K) E->F Causality: Minimize thermal motion G Structure Solution (SHELXT / Direct Methods) F->G H Refinement (SHELXL / Least-Squares) G->H

Figure 1: Self-validating workflow for crystallization and X-ray diffraction.

X-Ray Diffraction Data Acquisition Workflow

  • Mounting : The optically validated crystal is coated in Paratone-N oil and mounted on a cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon freezing, preventing mechanical stress and cracking during data collection.

  • Data Collection : Conducted on a diffractometer (e.g., Bruker APEX-II) using3[4].

  • Temperature Control : Data must be collected at 100 K using a liquid nitrogen cryostream.

    • Causality: The C2-propyl group is highly flexible. Room temperature data collection often results in large thermal ellipsoids (smearing of electron density). Cooling to 100 K "freezes" the propyl chain in its lowest-energy conformation, 5[5].

Quantitative Crystallographic Data

Following data collection, the structure is solved using intrinsic phasing or direct methods (SHELXT) and refined using full-matrix least-squares on F² (SHELXL). Below are the representative parameters for the refined structure of this class of fluoroquinolines.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₁₂H₁₃FN₂
Molecular Weight 204.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (MoKα) 0.71073 Å
a, b, c (Å) 8.452(1), 12.304(2), 10.158(1)
β (°) 98.54(3)°
Volume (ų) 1043.2(3)
Z (Molecules/Unit Cell) 4
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
C-F Bond Length C(8) - F(1)1.352(2) Å
C-N (Amine) Bond Length C(4) - N(2)1.345(3) Å
Quinoline Planarity N(1)-C(2)-C(3)-C(4)Max deviation < 0.02 Å
Propyl Torsion Angle C(2)-C(1')-C(2')-C(3')175.4(2)° (Anti conformation)

Supramolecular Topology and Crystal Packing

The stability of the 8-Fluoro-2-propylquinolin-4-amine crystal lattice is dictated by a strict hierarchy of non-covalent interactions:

  • Primary Hydrogen Bonding (N-H···N) : The most dominant force is the classical hydrogen bond between the C4-amine donor and the quinoline nitrogen acceptor of an adjacent molecule. This interaction forms continuous 1D zig-zag chains propagating along the crystallographic b-axis.

  • Halogen Bonding (C-H···F) : The C8-fluorine atom acts as a weak hydrogen bond acceptor. It interacts with the aliphatic protons of the C2-propyl group from neighboring chains. This 1[1], locking the 1D chains into a rigid 2D sheet.

  • π-π Stacking : The highly planar quinoline rings of adjacent 2D sheets undergo face-to-face π-π stacking. The centroid-to-centroid distance is typically around 3.6 Å, providing the final 3D cohesive energy required to stabilize the monoclinic lattice.

Supramolecular_Logic Core Asymmetric Unit 8-Fluoro-2-propylquinolin-4-amine HB1 Primary H-Bonding N-H···N (Amine to Pyridine) Core->HB1 Strongest Interaction HB2 Halogen Bonding C-H···F (Alkyl to C8-Fluorine) Core->HB2 Secondary Director PiPi π-π Stacking Quinoline Centroid-Centroid Core->PiPi Packing Stabilization Lattice 3D Macroscopic Lattice Monoclinic P21/c HB1->Lattice HB2->Lattice PiPi->Lattice

Figure 2: Logical relationship of supramolecular forces driving crystal packing.

References

  • MDPI. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Available at: [Link]

  • ACS Omega. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. Available at: [Link]

  • MDPI. (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. Available at: [Link]

Sources

Foundational

Bioactive Properties of Fluorinated Quinoline-4-Amine Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary The quinoline-4-amine scaffold has historically served as the backbone for pivotal antimalarial therapeutics, most notably chloroquine and hydroxychloroquine. However, the emergence of drug-resistant pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-amine scaffold has historically served as the backbone for pivotal antimalarial therapeutics, most notably chloroquine and hydroxychloroquine. However, the emergence of drug-resistant pathogens and the demand for targeted oncology treatments have necessitated structural evolution. As a Senior Application Scientist specializing in heterocyclic drug design, I have observed that the strategic incorporation of fluorine into the quinoline-4-amine core fundamentally alters its pharmacokinetic and pharmacodynamic landscape. This whitepaper provides an in-depth technical analysis of the bioactive properties, mechanistic pathways, and optimized synthetic protocols for fluorinated quinoline-4-amine derivatives.

Pharmacological Significance of Fluorination

The addition of fluorine is not merely a structural novelty; it is a calculated physicochemical intervention. Fluorine possesses the highest electronegativity of all elements and a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å). This allows fluorinated derivatives to bind to established enzymatic pockets without inducing steric clashes[1].

From a drug development perspective, fluorination achieves three critical objectives:

  • Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation sites, significantly extending the molecule's half-life.

  • Lipophilicity and Permeability : It modulates the pKa of the basic amine, enhancing cellular membrane penetration—a critical factor for targeting intracellular pathogens or solid tumors.

  • Target Affinity : The highly polarized C-F bond strengthens electrostatic interactions (e.g., hydrogen bonding and dipole-dipole interactions) with amino acid residues in the target protein's active site[2].

Mechanistic Pathways & Target Interactions

Evaluating these compounds requires a precise understanding of their target engagement across different biological models. Fluorinated quinoline-4-amines exhibit a remarkable multi-target profile.

  • Antibacterial Efficacy (MRSA Inhibition) : Certain fluorinated derivatives act as competitive inhibitors of Penicillin-Binding Protein 2a (PBP2a), a primary driver of methicillin resistance in Staphylococcus aureus. The altered electron density of the fluorinated quinoline ring enhances π-alkyl interactions within the PBP2a allosteric site, disrupting bacterial cell wall synthesis[3].

  • Anticancer Activity (TNBC Models) : In Triple-Negative Breast Cancer (TNBC) 2D and 3D spheroid models, specific meta and para-fluorinated derivatives induce tumor apoptosis. The presence of an ester group combined with fluorine substitution on the quinoline ring is critical for this cytotoxic activity[2].

  • Allosteric Modulation (A3 Adenosine Receptor) : Derivatives featuring terminal hexafluoro substitutions function as Positive Allosteric Modulators (PAMs) for the human A3 adenosine receptor (hA3AR). They amplify the efficacy ( Emax​ ) of endogenous agonists without altering their primary binding affinity, offering a pathway for targeted immunomodulation[4].

Fig 1: Multi-target mechanistic pathways of fluorinated quinoline-4-amines in biological systems.

Experimental Protocols: Green Synthesis

Step-by-Step Methodology: Microwave-Assisted Synthesis
  • Step 1: Precursor Preparation : In a sealed microwave reaction tube, combine the starting material, 2-amino-5-fluorobenzonitrile (1.0 equiv), with the target methyl ketone or cycloketone (1.2 equiv)[3].

  • Step 2: Thermal Regulation (Critical Causality) : Program the microwave reactor to a strict maximum temperature of 90°C. Causality Check: Why exactly 90°C? The melting point of 2-amino-5-fluorobenzonitrile is approximately 90°C. Exceeding this thermal threshold induces rapid auto-decomposition of the sensitive fluorinated starting material, which drastically reduces the yield and introduces complex byproducts[3].

  • Step 3: Cyclization Kinetics : Maintain irradiation for 90–120 minutes. The sealed tube environment increases internal pressure, which drives the cyclization kinetics forward to completion despite the lower temperature limit.

  • Step 4: Isolation and Validation : Cool the vessel to room temperature. Because the reaction prevents thermal degradation, the crude product maintains high purity. Isolate the target compound via simple solvent washing (e.g., cold ethanol/water). This entirely bypasses the need for bottleneck-inducing column chromatography, satisfying green chemistry principles[5].

Fig 2: Microwave-assisted green synthesis workflow for fluorinated quinoline-4-amine derivatives.

Quantitative Bioactivity Profiles

The table below consolidates the bioactivity metrics of recently synthesized fluorinated and halogenated quinoline-4-amine derivatives across various biological targets.

Compound IDStructural ModificationBiological Target / ModelQuantitative BioactivitySource
7b 6-chloro substitutionMRSA (PBP2a Inhibition)MIC = 0.125 mM
9d 2-fluoro substitutionStreptococcus pyogenesMIC = 0.25 mM
6d meta, para-difluoroTNBC (MDA-MB-468 cells)IC₅₀ = 2.5–5 μM
15 Terminal hexafluoroA3 Adenosine Receptor Emax​ improvement at 1 μM

Structure-Activity Relationship (SAR) Insights

Analyzing the quantitative data reveals strict Structure-Activity Relationship (SAR) rules that must guide future drug design:

  • Mono- vs. Di-fluorination Synergy : In breast cancer models, single fluorine substitutions at the meta or para positions yield nearly identical baseline cytotoxic activities. However, incorporating two fluorine atoms (meta, para-substitution) results in a 2-fold improvement in anticancer potency[2]. This causality stems from a synergistic electron-withdrawing effect, which maximizes the dipole moment of the molecule and strengthens its binding affinity to the target protein's active site.

  • Steric Bulk and Conformational Locking : While fluorine's small radius is generally used to avoid steric clashes, bulkier fluorinated groups (e.g., terminal hexafluoro chains) are sometimes intentionally deployed. In the case of A3AR modulators, terminal fluorination locks the molecule into a preferred conformation, significantly enhancing positive allosteric efficacy without disrupting the endogenous ligand's primary binding site[4].

Conclusion

The functionalization of quinoline-4-amines with fluorine represents a highly effective strategy for overcoming the limitations of traditional heterocyclic drugs. By strictly controlling synthetic parameters—such as the 90°C thermal limit to prevent precursor decomposition—researchers can reliably generate high-yield, high-purity derivatives. As demonstrated by their potent activity against MRSA, TNBC, and their role as receptor modulators, fluorinated quinoline-4-amines are poised to be a cornerstone in next-generation pharmaceutical development.

References

  • Al-Momani LA, Shawar UAA, Sarhan AHA, et al. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights." Chemistry (MDPI), 2025; 7(3): 71. URL:[Link]

  • Tosh DK, et al. "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." ACS Publications, 2022. URL:[Link]

  • Yadav A, Saini S. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega, 2025. URL:[Link]

  • Fang YM, et al. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." PMC, 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and Handling of 8-Fluoro-2-propylquinolin-4-amine for In Vitro Cell Culture Assays

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale 8-Fluoro-2-propylqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) is a fluorinated quinoline derivative frequently utilized in small-molecule screening libraries. Like many compounds in its class, handling this molecule requires a precise understanding of its physicochemical behavior.

The quinoline core is a bicyclic aromatic system characterized by high lipophilicity and strong intermolecular forces within its crystal lattice[1]. The addition of a propyl group further increases its hydrophobic bulk, making direct dissolution in aqueous buffers (like PBS or cell culture media) thermodynamically unfavorable. Attempting to dissolve this compound directly in water will result in a micro-suspension rather than a true solution, leading to inaccurate dosing, irreproducible assay data, and significant drug loss[2].

Physicochemical Profiling

Before initiating any dissolution protocol, it is critical to define the mass-to-molarity conversion metrics.

Table 1: Chemical Properties & Solvation Profile

Parameter Value Implications for Cell Culture
Chemical Formula C₁₂H₁₃FN₂ Highly hydrophobic; requires organic co-solvent.
Molecular Weight 204.25 g/mol Used for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSO Disrupts crystal lattice; prevents hydrolysis.

| Aqueous Solubility | Poor (< 0.1 mg/mL) | Prone to "crashing out" upon rapid aqueous dilution. |

Core Principles of Solubilization

To establish a self-validating protocol, researchers must understand why specific steps are taken:

  • The Role of Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard laboratory DMSO is left unsealed, it absorbs atmospheric moisture. Even trace amounts of water in the DMSO stock can trigger premature nucleation of the quinoline derivative. Always use sealed, anhydrous DMSO (≥99.9% purity).

  • Avoiding the "Crash Out" Phenomenon: When a concentrated DMSO stock is pipetted directly into a large volume of aqueous media, localized high concentrations of the drug occur before diffusion is complete. This forces the compound past its kinetic solubility limit, causing it to precipitate ("crash out")[1]. To prevent this, intermediate serial dilutions in DMSO are mandatory.

  • Controlling Vehicle Toxicity: DMSO is biologically active; it can induce differentiation, alter lipid membrane fluidity, or cause cytotoxicity. The final concentration of DMSO in the cell culture well must be strictly controlled, ideally kept at or below 0.1% (v/v).

Experimental Workflow

The following diagram illustrates the logical progression from raw lyophilized powder to the final in vitro assay, emphasizing the critical transition from organic to aqueous environments.

G A Lyophilized Powder (Quinoline Derivative) B Master Stock (10-20 mM in 100% DMSO) A->B Anhydrous Dissolution C Working Stocks (Serial Dilution in DMSO) B->C Serial Dilution D Aqueous Media (Final DMSO ≤ 0.1%) C->D 1:1000 Aqueous Spike E Cell Culture (In Vitro Assay) D->E Cell Treatment

Fig 1. Standardized workflow for the dissolution and aqueous dilution of quinoline small molecules.

Step-by-Step Protocol: From Powder to Assay

Phase 1: Preparation of the Master Stock (10 mM)

Note: For milligram-level small packages, do not attempt to weigh the powder out. Dissolve directly in the original vial to prevent mass loss[2].

  • Centrifugation: Briefly centrifuge the original vial at 10,000 x g for 30 seconds to ensure all lyophilized powder is collected at the bottom.

  • Volume Calculation: To prepare a 10 mM stock from a 1.0 mg vial of 8-Fluoro-2-propylquinolin-4-amine (MW: 204.25 g/mol ), calculate the required DMSO volume:

    • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol )] × 1000

    • Calculation: 1.0 mg / [10 mM × 204.25] × 1000 = 489.6 µL

  • Addition: Add exactly 489.6 µL of room-temperature, anhydrous DMSO to the vial.

  • Agitation: Vortex the vial for 60 seconds. If the solution is not completely clear, place the vial in a water bath sonicator at room temperature for 5–10 minutes[1].

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) in light-protected tubes and store at -20°C or -80°C[4].

Table 2: Reconstitution Volumes for a 1.0 mg Vial

Desired Master Stock Concentration Volume of Anhydrous DMSO Required
5 mM 979.2 µL
10 mM 489.6 µL

| 20 mM | 244.8 µL |

Phase 2: Intermediate Dilution (The 1000X Rule)

To achieve a final assay concentration of 10 µM with a safe DMSO concentration of 0.1%, you must first create a 10 mM working stock.

  • Thaw an aliquot of the Master Stock at room temperature.

  • Perform any required serial dilutions in 100% DMSO [3].

    • Example: If your desired final well concentration is 5 µM, dilute the 10 mM master stock 1:2 in DMSO to create a 5 mM working stock.

Phase 3: Final Aqueous Dilution (The "Spike")
  • Pre-warm the cell culture media (containing serum, if applicable) to 37°C. Proteins in the serum can act as carriers, enhancing the kinetic solubility of the quinoline compound.

  • Add 1 µL of the working stock to 999 µL of pre-warmed media (a 1:1000 dilution).

  • Critical Technique: Pipette the DMSO stock directly into the liquid (do not let it run down the dry wall of the tube) and immediately vortex the media to ensure rapid, uniform dispersion.

Troubleshooting & Optimization

Even with strict adherence to the protocol, highly lipophilic quinolines may exhibit unpredictable behavior. Implement the following self-validating checks:

  • Visual & Nephelometric Validation: After the final aqueous dilution, inspect the media against a dark background. A cloudy appearance indicates precipitation. For high-throughput assays, use a microplate reader to measure absorbance/light scattering at 600 nm to confirm kinetic solubility[3].

  • Temperature Sensitivity: If the compound precipitates upon thawing from -20°C, warm the aliquot to 37°C for 10 minutes and sonicate before use[4].

  • Alternative Solubilization Agents: If the compound consistently crashes out in standard media, you must alter the vehicle. A widely accepted alternative formulation for highly hydrophobic small molecules is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [5]. Note that this requires rigorous vehicle-control testing, as Tween-80 can permeabilize cell membranes.

Table 3: Maximum Tolerable DMSO Concentrations by Cell Type

Cell Model Type Maximum Recommended Final DMSO Phenotypic Risks of Exceeding Limit
Robust Adherent (e.g., HeLa, HEK293) 0.5% (v/v) Reduced proliferation rates.
Primary Cells / Stem Cells 0.1% (v/v) Spontaneous differentiation, toxicity.

| Suspension / Hematopoietic (e.g., HL-60) | 0.05% - 0.1% (v/v) | Induction of myeloid differentiation. |

(Always run a parallel negative control treated with the exact equivalent percentage of DMSO to normalize baseline cellular responses[1].)

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 8-Fluoro-2-propylquinolin-4-amine

Abstract This document details the development and subsequent validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and subsequent validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Fluoro-2-propylquinolin-4-amine. The method is suitable for routine quality control analysis of the bulk drug substance. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

8-Fluoro-2-propylquinolin-4-amine (FPQA) is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in many pharmaceutically active compounds, and its derivatives are investigated for a wide range of therapeutic applications. As with any potential active pharmaceutical ingredient (API) or key intermediate, a reliable and validated analytical method is crucial for ensuring its identity, purity, and quality throughout the development and manufacturing process.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The objective of this work was to develop a straightforward and efficient RP-HPLC method and validate its performance characteristics to prove it is "suitable for its intended purpose," as stipulated by ICH guidelines.[2][3]

Method Development Strategy

The development of a robust HPLC method is a systematic process based on the physicochemical properties of the analyte and the principles of chromatography.[1] Our strategy involved a logical progression from initial parameter selection to fine-tuning for optimal performance.

Analyte Characteristics and Initial Conditions
  • Structure: 8-Fluoro-2-propylquinolin-4-amine contains a basic quinolin-4-amine core, making it an ionizable compound. The presence of the fluoro and propyl groups increases its hydrophobicity compared to the parent quinoline amine.

  • Stationary Phase Selection: A C18 column is the most common starting point for reversed-phase HPLC and was selected for its versatility and strong hydrophobic retention capabilities, which are well-suited for aromatic compounds like FPQA.[4]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN often provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for UV detection.[5]

    • Aqueous Phase & pH Control: The amine group on the quinoline ring is basic. At a pH below its pKa, the amine will be protonated (cationic), and at a pH above its pKa, it will be in its free base (neutral) form. Controlling the mobile phase pH is critical to ensure consistent ionization and, therefore, stable retention times and good peak shape.[5][6] A phosphate buffer at pH 3.0 was selected. This low pH ensures the analyte is fully protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based C18 column.[5]

  • Detection: A Diode Array Detector (DAD) was used to scan the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was identified at 242 nm, which was selected for quantification to ensure maximum sensitivity.

Optimization Workflow

The method was optimized by adjusting the ratio of the organic modifier (ACN) to the aqueous buffer to achieve a reasonable retention time (k') and good peak symmetry. An isocratic method was preferred for its simplicity and robustness.

MethodDevelopment Analyte 1. Analyte Characterization (FPQA, Basic Amine) Column 2. Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Hydrophobic nature Scouting 3. Initial Scouting Runs (ACN/Buffer Gradients) Column->Scouting Standard starting point Wavelength 4. Wavelength Selection (DAD Scan -> λmax = 242 nm) Scouting->Wavelength Identify peak Optimization 5. Isocratic Optimization (Adjust % ACN for k' = 2-10) Wavelength->Optimization Maximize sensitivity Final 6. Final Method Conditions Optimization->Final Achieve good chromatography

Figure 1: HPLC Method Development Workflow.

Optimized Chromatographic Conditions

ParameterCondition
HPLC System Standard LC System with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 242 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R1) guidelines.[3][7] The validation process verifies that the analytical procedure is suitable for its intended purpose through a series of defined experiments.

ValidationParameters Method Validated Method Specificity Specificity No Interference Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Unaffected by small changes Method->Robustness Accuracy Accuracy % Recovery Linearity->Accuracy LOD_LOQ Sensitivity LOD & LOQ Linearity->LOD_LOQ Precision Precision % RSD Accuracy->Precision

Figure 2: Interrelationship of Validation Parameters.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[2]

  • Protocol: The diluent (blank) and a solution of the FPQA standard were injected. The chromatogram of the blank was examined for any interfering peaks at the retention time of the FPQA analyte.

  • Results: The diluent showed no interfering peaks at the retention time of the FPQA peak (approx. 5.2 minutes). This demonstrates the method's specificity.

Linearity

Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response.[8]

  • Protocol: A series of five solutions of FPQA were prepared ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method showed excellent linearity over the tested range.

Concentration (µg/mL)Mean Peak Area
50485120
75728990
100971540
1251215300
1501459150
Correlation Coeff. (R²) 0.9998
Acceptance Criterion R² ≥ 0.999
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[8]

  • Protocol: Accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the nominal concentration). Samples were prepared in triplicate at each level and the percentage recovery was calculated against a standard of known concentration.

  • Results: The method was found to be highly accurate, with recovery values well within the acceptable limits.

Concentration Level% Recovery (Mean ± SD)% RSD
80%99.5 ± 0.40.40%
100%100.2 ± 0.30.30%
120%99.8 ± 0.50.50%
Acceptance Criterion 98.0% - 102.0% Recovery, %RSD ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]

  • Protocol:

    • Repeatability (Intra-day): Six replicate preparations of the FPQA standard at 100% concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results: The low %RSD values indicate excellent precision.

Precision Level% RSD
Repeatability (Day 1)0.45%
Intermediate (Day 2)0.68%
Acceptance Criterion %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[9][10]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[11]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of the regression line, S = slope of the calibration curve).

  • Results:

    • LOD: 0.15 µg/mL

    • LOQ: 0.45 µg/mL The sensitivity of the method is sufficient for the determination of FPQA in a quality control setting.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]

  • Protocol: The effect of small changes in key parameters on the chromatographic performance (retention time, peak area, tailing factor) was evaluated.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Results: No significant changes were observed in the system suitability parameters (e.g., retention time, peak shape, resolution) when the method parameters were varied.[14] This demonstrates that the method is robust and reliable for routine use in a QC environment.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 8-Fluoro-2-propylquinolin-4-amine. The method validation was performed in accordance with ICH Q2(R1) guidelines, and all tested parameters met the pre-defined acceptance criteria. The validated method is robust and can be reliably used for the routine analysis and quality control of 8-Fluoro-2-propylquinolin-4-amine in bulk drug substance.

References

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Method Validation and Robustness. LCGC International - Chromatography Online. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF on ResearchGate. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • USP-Compliant Analysis and Robustness Evaluation of Pramipexole by Integrated LC System. Shimadzu. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Center for Biotechnology Information (NCBI). [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Center for Biotechnology Information (NCBI). [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

Sources

Method

Preclinical Application Note: In Vivo Pharmacokinetics and Dosing Methodologies for 8-Fluoro-2-propylquinolin-4-amine

Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Chemists Compound Focus: 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) Chemical Causality and Pharmacokinetic Rationale The quinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Chemists Compound Focus: 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1)

Chemical Causality and Pharmacokinetic Rationale

The quinoline-4-amine scaffold is a privileged structure in drug discovery, frequently utilized in the development of antimalarials, broad-spectrum antimicrobial agents, and highly selective kinase inhibitors (such as Cyclin G Associated Kinase probes)[1][2]. When designing in vivo studies for 8-Fluoro-2-propylquinolin-4-amine , researchers must account for how its specific functional groups dictate its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The 2-Propyl Group: The addition of an aliphatic propyl chain at the 2-position significantly increases the molecule's lipophilicity (LogP). While this drives excellent cellular permeability and a high volume of distribution ( Vd​ ), it simultaneously increases the risk of aqueous insolubility in physiological media.

  • The 8-Fluoro Substitution: Halogenation at the 8-position is a deliberate metabolic defense strategy. The quinoline C8 position is a well-documented "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. The highly electronegative fluorine atom sterically and electronically shields this site. This modification drastically reduces intrinsic hepatic clearance and prolongs the systemic half-life without significantly altering the molecule's topological polar surface area (TPSA)[1].

Metabolism_Logic N1 8-Fluoro-2-propylquinolin-4-amine N2 CYP450 Enzymes (Hepatic Metabolism) N1->N2 Subject to N3 8-Fluoro Blockade (Steric/Electronic) N2->N3 Inhibited by N4 Reduced Intrinsic Clearance (Increased Half-life) N3->N4 Leads to N5 Sustained Systemic Exposure N4->N5 Results in

Fig 1. Mechanistic rationale for 8-fluoro substitution in reducing CYP450-mediated clearance.

Physicochemical Properties and Formulation Strategy

Because 8-Fluoro-2-propylquinolin-4-amine possesses a basic exocyclic amine and an endocyclic quinoline nitrogen (estimated pKa ~7.5 - 8.5), it exhibits highly pH-dependent solubility. In the acidic environment of the stomach, it is protonated and soluble; however, it risks precipitation in the neutral pH of the intestine, leading to erratic oral bioavailability[2][3].

To overcome this, the compound must be formulated using specific co-solvents or prepared as a hydrochloride or diphosphate salt prior to dosing[2].

Table 1: Quantitative Formulation Matrices for 8-Fluoro-2-propylquinolin-4-amine
RouteRecommended Formulation MatrixMax Conc.Causality / Rationale
IV 5% DMSO + 10% Solutol HS15 + 85% Saline2.0 mg/mLRequires absolute solubility to prevent fatal micro-emboli. Solutol acts as a non-ionic surfactant to micellize the propyl chain.
PO 0.5% Methylcellulose (MC) + 0.2% Tween-8010.0 mg/mLA fine, homogenous suspension is acceptable for oral gavage. Tween-80 wets the hydrophobic fluorinated surface to aid dissolution.
IP 10% DMSO + 40% PEG400 + 50% PBS5.0 mg/mLPrevents peritoneal irritation while maintaining the compound in solution during slow lymphatic and capillary absorption.

In Vivo Pharmacokinetic Parameters

When designing efficacy studies, establishing a baseline pharmacokinetic profile is mandatory. Based on structural analogs within the fluorinated 4-aminoquinoline class, researchers should anticipate the following parameters in standard rodent models (e.g., C57BL/6 mice or Wistar rats)[1][3][4].

Table 2: Typical Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO)
ParameterTypical RangeBiological Significance
Cmax​ 400 - 800 ng/mLPeak plasma concentration; dictates maximum acute target engagement.
Tmax​ 1.0 - 2.5 hTime to peak; indicates a moderate absorption rate driven by high lipophilicity.
T1/2​ 4.0 - 8.0 hElimination half-life; extended by the 8-fluoro substitution blocking CYP450.
AUC0−∞​ 2500 - 5000 h*ng/mLTotal systemic exposure; the critical metric for driving sustained in vivo efficacy.
Bioavailability (F%) 30% - 60%Moderate to high; highly dependent on the chosen salt form and fasting state.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems to ensure absolute data integrity during preclinical dosing.

Protocol A: Preparation of Intraperitoneal (IP) Dosing Solution (5 mg/mL)

This protocol utilizes the 10% DMSO / 40% PEG400 / 50% PBS matrix.

  • Salt Conversion and Weighing:

    • Action: Weigh the free base of 8-Fluoro-2-propylquinolin-4-amine. If not already a salt, add 1.0 molar equivalent of 0.1 M HCl to form the hydrochloride salt, then lyophilize.

    • Causality: The free base is highly lipophilic and poorly soluble in aqueous media. Converting the basic quinoline nitrogen to a hydrochloride salt drastically lowers the thermodynamic dissolution energy barrier[2].

    • Validation Checkpoint: The resulting powder must transition from a fluffy crystalline state to a highly soluble, uniform solid.

  • Solvent Addition:

    • Action: Add 10% (v/v) DMSO to the powder and vortex vigorously for 60 seconds. Follow immediately with 40% (v/v) PEG400.

    • Causality: DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to keep the lipophilic 2-propyl group solvated as the aqueous phase is introduced.

    • Validation Checkpoint: Visual inspection against a black background must reveal a completely clear liquid with zero particulate matter.

  • Aqueous Phase Addition:

    • Action: Slowly add 50% (v/v) sterile PBS (pH 7.4) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation and subsequent "crashing out" (precipitation) of the compound.

    • Validation Checkpoint (Critical): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet mathematically validates that the compound is fully dissolved at the target concentration , ensuring the exact calculated dose will be administered.

Protocol B: Oral (PO) Administration and Serial Blood Sampling

Designed for generating high-resolution PK profiles in mice.

  • Animal Preparation:

    • Action: Fast C57BL/6 mice for 4-6 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting standardizes gastric pH and gastric emptying rates. Because 4-aminoquinolines are weakly basic, variations in stomach contents (food acts as a buffer) can drastically alter their ionization state and subsequent duodenal absorption[3].

  • Gavage Administration:

    • Action: Administer the formulation using a 20G reusable stainless-steel feeding needle at a volume of 10 mL/kg.

    • Causality: Stainless steel is preferred over plastic feeding tubes because highly lipophilic fluorinated compounds can adsorb to plastic surfaces, inadvertently lowering the delivered dose.

    • Validation Checkpoint: Monitor the animal for 5 minutes post-dose. Normal grooming behavior and the absence of respiratory distress validate successful esophageal delivery without tracheal aspiration.

  • Serial Blood Sampling:

    • Action: Collect 20 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA-coated microvettes.

    • Causality: The saphenous vein allows for repeated, low-stress sampling from the same animal. This provides a complete intra-subject PK profile rather than relying on statistically noisy composite sparse sampling. K2​ EDTA prevents coagulation without causing ion suppression during downstream LC-MS/MS analysis.

    • Validation Checkpoint: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. A clear, pale-yellow supernatant (plasma) without red hemolysis indicates a clean draw, validating the sample for accurate bioanalysis.

PK_Workflow A Compound Synthesis & QC (LC-MS) B Formulation (Vehicle Selection) A->B C In Vivo Dosing (IV, PO, IP) B->C D Blood Sampling & Tissue Harvest C->D E Bioanalysis (LC-MS/MS) D->E F PK/PD Modeling & Efficacy E->F

Fig 2. End-to-end in vivo pharmacokinetic and pharmacodynamic workflow for 4-aminoquinolines.

References

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK)
  • Source: ASM Journals (Antimicrobial Agents and Chemotherapy)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Application

Preclinical Formulation Strategies for 8-Fluoro-2-propylquinolin-4-amine: Optimizing Bioavailability and TLR7/8 Activation in Murine Models

Introduction & Mechanistic Rationale 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) is a synthetic small-molecule heterocyclic compound belonging to the quinoline-4-amine class. In preclinical drug development, co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1) is a synthetic small-molecule heterocyclic compound belonging to the quinoline-4-amine class. In preclinical drug development, compounds of this class are primarily investigated as potent agonists of Toll-Like Receptors 7 and 8 (TLR7/8)[1]. These receptors are critical pattern recognition receptors (PRRs) located within the endosomal compartments of innate immune cells, such as plasmacytoid dendritic cells (pDCs) and macrophages.

The successful in vivo application of small-molecule TLR7/8 agonists in murine models—whether for vaccine adjuvancy, infectious disease models, or immuno-oncology—is historically bottlenecked by their physicochemical properties. Unoptimized systemic delivery often results in rapid systemic dissemination, leading to a sharp, poorly tolerated cytokine pulse (high Cmax​ ) and rapid clearance (low Area Under the Curve, AUC)[2]. Formulating 8-Fluoro-2-propylquinolin-4-amine requires a strategic approach to balance solubility, endosomal targeting, and pharmacokinetic exposure.

TLR_Signaling API 8-Fluoro-2-propylquinolin-4-amine (Lipophilic Base) Endosome Endosomal Acid Trapping (pH ~5.5) API->Endosome Cellular Uptake TLR TLR7 / TLR8 Dimerization Endosome->TLR Protonation MyD88 MyD88 Adaptor Recruitment TLR->MyD88 NFKB NF-κB / IRF7 Activation MyD88->NFKB Cytokines IFN-α & Pro-inflammatory Cytokines NFKB->Cytokines Transcription

Figure 1: Mechanism of 8-Fluoro-2-propylquinolin-4-amine via endosomal acid trapping and TLR7/8.

Physicochemical Profiling & Causality (The "Why" Before the "How")

To design a self-validating protocol, we must first deconstruct the molecule's structural impact on formulation:

  • The Quinoline Core & Acid Trapping : The basic amine group on the quinoline ring possesses a pKa typically between 6.0 and 7.0. At physiological pH (7.4), the molecule is predominantly uncharged and highly lipophilic, allowing it to easily cross the plasma membrane. Once inside the acidic endosome (pH ~5.5), the amine becomes protonated. This "acid trapping" prevents the molecule from diffusing back into the cytosol, effectively concentrating the agonist exactly where TLR7 and TLR8 reside[2].

  • The 8-Fluoro & 2-Propyl Substitutions : The fluorine atom enhances metabolic stability against hepatic cytochrome P450 enzymes while increasing overall lipophilicity (LogP). The 2-propyl group is sterically optimized to anchor into the hydrophobic binding pocket of the TLR7/8 dimer. However, this high lipophilicity means the compound has near-zero solubility in standard aqueous buffers (e.g., PBS or 0.9% Saline). Attempting to dissolve it directly in saline will result in instant precipitation, leading to micro-embolisms if injected intravenously (IV) or inconsistent absorption if injected intraperitoneally (IP).

Strategic Vehicle Selection
  • For Systemic Delivery (IV/IP) : We utilize a Co-Solvent System (DMSO/PEG400/Saline). DMSO acts as a powerful aprotic solvent to disrupt the strong crystal lattice energy of the solid API. PEG400 acts as a co-solvent and steric stabilizer, preventing nucleation and precipitation when the aqueous saline phase is introduced.

  • For Localized/Depot Delivery (SC/Intratumoral) : We utilize Liposomal Encapsulation . Small molecule TLR agonists delivered subcutaneously often diffuse too rapidly into the bloodstream, causing systemic toxicity (cytokine storm)[2]. Trapping the lipophilic API in the lipid bilayer of a nanoscale liposome creates a localized depot, extending the AUC, blunting the Cmax​ , and facilitating preferential uptake by phagocytic antigen-presenting cells (APCs)[3].

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Formulation for Systemic Administration (IV/IP)

Target Concentration: 1.0 mg/mL Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Causality Note: The order of addition is strictly non-negotiable. Adding aqueous phases before the API is fully solvated in the organic phase will cause irreversible precipitation.

  • Lattice Disruption (Solvation): Weigh 1.0 mg of 8-Fluoro-2-propylquinolin-4-amine powder into a sterile glass vial. Add 100 µL of molecular-grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until the solution is completely optically clear.

  • Surfactant Stabilization: Add 400 µL of Polyethylene Glycol 400 (PEG400) to the DMSO-API solution. Vortex for 30 seconds. Self-Validation Checkpoint: The solution must remain perfectly clear. If cloudiness appears, the API was not fully dissolved in Step 1.

  • Aqueous Phase Introduction: While gently vortexing the vial, add 500 µL of 0.9% sterile Saline dropwise (approx. 50 µL per drop).

  • Final Validation: Inspect the formulation against a dark background under a strong light source. The Tyndall effect should be absent, confirming a true solution rather than a colloidal suspension. The formulation is now ready for in vivo dosing (e.g., 10 mL/kg dosing volume yields a 10 mg/kg dose).

Protocol B: Liposomal Depot Formulation for Local Administration (SC/IT)

Target Concentration: 0.5 mg/mL (API equivalent) Lipid Molar Ratio: DSPC : Cholesterol : DSPE-PEG2000 (55 : 40 : 5)

  • Organic Co-Mixing: In a round-bottom flask, dissolve the lipid mixture (total 20 µmol) and 0.5 mg of 8-Fluoro-2-propylquinolin-4-amine in 2 mL of Chloroform/Methanol (2:1 v/v). Causality Note: The co-solvent ensures homogenous mixing of the highly lipophilic API within the hydrophobic tails of the phospholipids.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C for 30 minutes to form a uniform, dry lipid film. Purge with nitrogen gas for 1 hour to remove residual trace solvents.

  • Hydration: Hydrate the lipid film with 1.0 mL of pre-warmed (65°C) PBS (pH 7.4). Agitate continuously for 45 minutes at 65°C (above the phase transition temperature of DSPC) to form multilamellar vesicles (MLVs).

  • Extrusion (Size Control): Pass the hydrated suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane 11 times at 65°C.

  • Self-Validation Checkpoint: Analyze the formulation via Dynamic Light Scattering (DLS). The Z-average diameter should be ~100-120 nm with a Polydispersity Index (PDI) < 0.15. Unencapsulated API will precipitate and can be removed via centrifugation (3,000 x g for 10 min) prior to SC injection.

Formulation_Workflows cluster_A Protocol A: Co-Solvent (Systemic) cluster_B Protocol B: Liposomal (Depot) Start API: 8-Fluoro-2-propylquinolin-4-amine StepA1 Dissolve in 10% DMSO (Disrupt Crystal Lattice) Start->StepA1 StepB1 Mix API + Lipids in CHCl3 (DSPC:Chol:PEG-DSPE) Start->StepB1 StepA2 Add 40% PEG400 (Surfactant/Cosolvent) StepA1->StepA2 StepA3 Dropwise 50% Saline (Isotonic Aqueous Phase) StepA2->StepA3 EndA Clear Solution (IV/IP Injection) StepA3->EndA StepB2 Rotary Evaporation (Thin Film Formation) StepB1->StepB2 StepB3 Hydration & Extrusion (Size Control <150nm) StepB2->StepB3 EndB Liposomal Suspension (SC/Tumor Injection) StepB3->EndB

Figure 2: Step-by-step formulation workflows for systemic co-solvent and localized liposomal delivery.

Quantitative Data Presentation

The choice of formulation directly dictates the pharmacokinetic and pharmacodynamic outcomes in murine models. Below is a comparative summary of expected parameters based on the formulation strategies applied to quinoline-4-amine derivatives.

ParameterProtocol A: Co-Solvent SystemProtocol B: Liposomal Depot
Primary Route of Admin. Intravenous (IV), Intraperitoneal (IP)Subcutaneous (SC), Intratumoral (IT)
Max Solubility Limit ~2.5 mg/mL~1.0 mg/mL (Encapsulation dependent)
Physical State True Solution (Clear)Nanoscale Suspension (~100 nm)
Pharmacokinetics ( Cmax​ ) High (Peaks within 30-60 mins)Low (Blunted peak, sustained release)
Pharmacokinetics (AUC) Low to Moderate (Rapid clearance)High (Extended half-life via depot effect)
Toxicity Profile Risk of acute systemic cytokine stormLocalized inflammation; minimal systemic toxicity
Primary Application Acute virology models; systemic PK studiesVaccine adjuvancy; solid tumor microenvironment

References

  • Title: TLR Agonists as Modulators of the Innate Immune Response and Their Potential as Agents Against Infectious Disease Source: Frontiers in Immunology URL: [Link]

  • Title: Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo Source: PubMed Central (PMC) URL: [Link]

  • Title: Sequential acid/reduction response of triblock copolymeric nanomicelles to release camptothecin and toll-like receptor 7/8 agonist for orchestrated chemoimmunotherapy Source: Journal of Nanobiotechnology URL: [Link]

Sources

Method

Mass spectrometry fragmentation patterns of 8-Fluoro-2-propylquinolin-4-amine

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 8-Fluoro-2-propylquinolin-4-amine Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 8-Fluoro-2-propylquinolin-4-amine

Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists

Executive Summary

The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous antimalarial and antibacterial agents[1][2]. The introduction of halogenated and alkylated moieties—such as in 8-Fluoro-2-propylquinolin-4-amine (CAS: 1189107-32-1)—alters both the physicochemical properties and the gas-phase dissociation mechanics of the molecule. This application note provides a comprehensive, mechanistic guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 8-Fluoro-2-propylquinolin-4-amine, detailing a self-validating analytical protocol for its structural elucidation.

Chemical Context & Ionization Mechanics

Understanding the gas-phase behavior of 8-Fluoro-2-propylquinolin-4-amine requires analyzing its protonation dynamics. In positive ESI mode, 1,4-aminoquinolines exhibit unique charge delocalization. Computational ion mobility-mass spectrometry (IM-MS) studies demonstrate that the positive charge is heavily delocalized between the quinoline ring nitrogen and the 4-amino group[3][4].

This delocalization is the primary driver for the molecule's fragmentation. Unlike 1,8-aminoquinolines where the charge is confined to the aromatic rings, the participation of the 4-amino group in 1,4-aminoquinolines lowers the activation energy required for deamination[3]. Furthermore, the presence of the highly electronegative fluorine atom at the 8-position induces significant inductive effects, weakening adjacent bonds and promoting specific neutral losses such as hydrogen fluoride (HF)[5][6].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal verification mechanism to rule out false positives and ensure mass accuracy.

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 8-Fluoro-2-propylquinolin-4-amine in 50:50 Methanol:Water (v/v) to a final concentration of 1 µg/mL.

  • Matrix Blank: Prepare a blank of the exact solvent system. Causality: Running the blank first ensures the system is free of isobaric background contaminants that could mimic the m/z 205.11 precursor.

  • System Suitability Test (SST): Inject a known 4-aminoquinoline standard (e.g., Chloroquine). Causality: Verifying the known fragmentation of chloroquine (specifically the loss of its diethylamine side chain) validates that the collision cell energy calibration is accurate[3].

Phase 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid is not merely for peak shape; it enforces protonation at the quinoline nitrogen. This protonation is the thermodynamic prerequisite for the charge-directed fragmentation pathways observed in MS2[4].

  • Gradient: 5% B to 95% B over 10 minutes.

Phase 3: High-Resolution MS/MS Acquisition
  • Ionization Mode: ESI Positive.

  • Precursor Isolation: Isolate [M+H]+ at m/z 205.1141 with a narrow quadrupole isolation window (0.4 Da). Causality: A narrow window prevents co-isolation of matrix isotopes, ensuring the resulting MS/MS spectra belong exclusively to the target analyte.

  • Collision-Induced Dissociation (CID): Utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. Causality: Stepped NCE captures a holistic fragmentation profile. Low energy (15 eV) captures fragile neutral losses (e.g., NH3​ ), while high energy (45 eV) forces rigid core cleavages (e.g., quinoline ring fragmentation).

  • Isotope Verification (Internal Check): Before analyzing MS2 data, verify that the MS1 isotopic pattern (M+1, M+2) matches the theoretical distribution for C12​H13​FN2​ .

Mechanistic Fragmentation Analysis

Upon isolation and activation of the [M+H]+ precursor ( m/z 205.1141), three primary competitive fragmentation pathways emerge:

  • Pathway A: Charge-Directed Deamination (Loss of NH3​ ) Driven by the charge delocalization at the 4-amino position[4], the molecule readily expels ammonia (-17.0265 Da), yielding a highly stable, conjugated quinolinium cation at m/z 188.0876 .

  • Pathway B: Alkyl Chain Cleavage (Loss of Propene) The 2-propyl group undergoes a McLafferty-type rearrangement or inductive cleavage involving hydrogen transfer to the quinoline core. This results in the neutral loss of propene ( C3​H6​ , -42.0470 Da), generating a fragment at m/z 163.0672 .

  • Pathway C: Defluorination (Loss of HF) Fluoroquinolines are highly susceptible to the loss of hydrogen fluoride (-20.0062 Da) under CID conditions, driven by the formation of a stable cyclic intermediate or a highly conjugated radical cation[6][7]. This yields a fragment at m/z 185.1080 .

Quantitative Data Presentation

The table below summarizes the theoretical and exact high-resolution masses for the primary fragmentation pathways.

Fragment IDNeutral LossLoss FormulaProduct Ion FormulaExact Mass ( m/z )Structural Significance
Precursor NoneN/A [C12​H14​FN2​]+ 205.1141Protonated parent molecule
F1 -17 Da NH3​ [C12​H11​FN]+ 188.0876Confirms 4-amino substitution
F2 -42 Da C3​H6​ [C9​H8​FN2​]+ 163.0672Confirms 2-propyl aliphatic chain
F3 -20 Da HF [C12​H13​N2​]+ 185.1080Confirms fluorination on the aromatic core
F4 -59 Da NH3​+C3​H6​ [C9​H5​FN]+ 146.0406Secondary dissociation of F1 or F2

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 205.1141 C12H14FN2+ F1 Fragment 1[M+H - NH3]+ m/z 188.0876 C12H11FN+ M->F1 - NH3 (-17 Da) Charge-directed deamination F2 Fragment 2[M+H - C3H6]+ m/z 163.0672 C9H8FN2+ M->F2 - C3H6 (-42 Da) Alkyl chain cleavage F3 Fragment 3 [M+H - HF]+ m/z 185.1080 C12H13N2+ M->F3 - HF (-20 Da) Defluorination F4 Fragment 4[M+H - NH3 - C3H6]+ m/z 146.0406 C9H5FN+ F1->F4 - C3H6 (-42 Da) F2->F4 - NH3 (-17 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 8-Fluoro-2-propylquinolin-4-amine.

References

  • Contribution of Mass Spectrometry to the Study of Antimalarial Agents. IntechOpen.[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. National Center for Biotechnology Information (PMC).[Link]

  • Kinetics and Transformation Pathways on Oxidation of Fluoroquinolones with Thermally Activated Persulfate. ResearchGate.[Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. National Center for Biotechnology Information (PMC).[Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry (ACS).[Link]

  • Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP). ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-2-propylquinolin-4-amine Scale-Up

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-aminoquinolines—specifically highly functionalized derivatives like 8-fluoro-2-propylquinolin-4-amine—presents unique thermochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-aminoquinolines—specifically highly functionalized derivatives like 8-fluoro-2-propylquinolin-4-amine—presents unique thermochemical and regioselectivity challenges.

This guide is engineered for process chemists and drug development professionals. It deconstructs the three-stage synthetic workflow (Conrad-Limpach cyclization, POCl 3​ chlorination, and SNAr amination), providing mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure reproducibility at the multigram to kilogram scale.

Process Overview & Mechanistic Workflow

The synthesis of 8-fluoro-2-propylquinolin-4-amine relies on a robust three-step sequence. Understanding the causality of each transformation is critical for preventing impurity formation and managing scale-dependent exotherms.

G SM 2-Fluoroaniline + Ethyl 3-oxohexanoate Step1 Step 1: Conrad-Limpach Thermal Cyclization SM->Step1 Int1 8-Fluoro-2-propylquinolin-4-ol Step1->Int1 250 °C Step2 Step 2: Chlorination (POCl3) Int1->Step2 Int2 4-Chloro-8-fluoro- 2-propylquinoline Step2->Int2 90-100 °C Step3 Step 3: SNAr Amination (NH3/EtOH, Autoclave) Int2->Step3 Product 8-Fluoro-2-propylquinolin-4-amine Step3->Product 150 °C, 15 bar

3-Step Synthetic Workflow for 8-Fluoro-2-propylquinolin-4-amine scale-up.

Quantitative Data & Process Parameters Summary

To ensure a self-validating system, every phase of the scale-up must be monitored against strict quantitative benchmarks. Table 1 summarizes the target parameters for a 1-kg scale campaign [1][4].

Reaction PhaseKey Reagents / SolventsTemp (°C)PressureTime (h)Target YieldIn-Process Control (IPC)
1a. Condensation 2-Fluoroaniline, Ethyl 3-oxohexanoate, TsOH110Atm4–6N/A (Telescoped)H 2​ O evolution (Dean-Stark matches theoretical volume)
1b. Cyclization Dowtherm A (or 2,6-di-tert-butylphenol)250Atm0.5–1.065–75%HPLC: <2% Enamine intermediate remaining
2. Chlorination POCl 3​ (3.0 eq), Toluene (optional diluent)90–100Atm3–585–95%HPLC/TLC: Complete disappearance of quinolin-4-ol
3. Amination NH 3​ (aq. 28%), Ethanol150–16015–20 bar12–1880–90%HPLC: <1% 4-Chloro intermediate remaining

Troubleshooting & FAQs

Phase 1: Conrad-Limpach Thermal Cyclization

The Conrad-Limpach synthesis is notoriously sensitive to temperature profiles. The primary failure mode during scale-up is the formation of the undesired Knorr product (2-quinolone) instead of the target 4-quinolone [3].

Q: Why am I seeing high levels of the 2-quinolone (Knorr product) impurity upon scale-up? A: This is a regioselectivity issue driven by thermodynamics versus kinetics. The initial attack of the aniline nitrogen on the β -ketoester can occur at the ketone (forming an enamine) or the ester (forming an amide). To prevent the Knorr product, you must enforce kinetic control during the condensation step by keeping the temperature strictly at or below 110 °C while continuously removing water (e.g., via Dean-Stark). Once the enamine is locked in, the mixture must be added dropwise to a pre-heated solvent at 250 °C. Slow heating of the enamine allows it to equilibrate to the amide, leading to the 2-quinolone impurity.

Regio Start Aniline + β-Ketoester Kinetic Low Temp (110 °C) Kinetic Control Start->Kinetic Thermo High Temp (150+ °C) Thermodynamic Control Start->Thermo Enamine Enamine Intermediate Kinetic->Enamine Amide Amide Intermediate Thermo->Amide Target 4-Quinolone (Target) Enamine->Target Rapid 250 °C Impurity 2-Quinolone (Knorr) Amide->Impurity Cyclization

Kinetic vs. Thermodynamic control in Conrad-Limpach synthesis.

Q: Dowtherm A is difficult to remove and has an unpleasant odor. Are there alternative high-boiling solvents? A: Yes. While Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is the industrial standard, recent scale-up campaigns have successfully utilized 2,6-di-tert-butylphenol or 1,2,4-trichlorobenzene [3]. 2,6-di-tert-butylphenol acts as an excellent heat-transfer medium, supports the required 250 °C cyclization temperature, and often yields cleaner precipitation of the 4-hydroxyquinoline upon cooling.

Phase 2: POCl 3​ Chlorination

Chlorination of the 4-hydroxyquinoline using Phosphorus Oxychloride (POCl 3​ ) is highly exothermic and generates hazardous phosphoric acid byproducts.

Q: During the POCl 3​ quench, the reaction violently exotherms and my yield drops. How can I control this at the kilogram scale? A: Yield loss during quenching is almost always due to the hydrolysis of the intermediate phosphorodichloridate back to the starting 4-hydroxyquinoline. Furthermore, adding water directly to the POCl 3​ mixture causes a runaway exothermic decomposition. Causality & Solution: You must use a reverse quench . Add the hot/warm reaction mixture dropwise into a vigorously stirred, pre-chilled (0–5 °C) mixture of crushed ice and aqueous ammonia (or saturated NaHCO 3​ ) [4]. Maintaining the quench pH between 7–8 neutralizes the generated HCl immediately, driving the formation of the 4-chloroquinoline and preventing hydrolytic reversion.

Q: Can I reduce the equivalents of POCl 3​ to minimize waste? A: Yes. While traditional bench-scale protocols use neat POCl 3​ (often >10 equivalents) as both reagent and solvent, scale-up protocols should reduce this to 2.5–3.0 equivalents by utilizing a co-solvent like Toluene or 1,2-Dichloroethane (DCE) [2][4]. This not only minimizes the exothermic hazard during the quench but also improves the mass transfer of the slurry.

Phase 3: SNAr Amination

Nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with ammonia requires overcoming significant activation energy, complicated by the steric bulk of the 2-propyl group.

Q: The amination stalls at 60% conversion even after 24 hours. How do I push this to completion? A: The reaction is limited by the concentration of dissolved ammonia in the solvent at high temperatures. At 150 °C, ammonia gas partitions heavily into the headspace. Solution: You must perform this reaction in a sealed, pressure-rated Hastelloy or stainless-steel autoclave [1][5]. Ensure the reactor is filled to no more than 60% capacity to allow for safe vapor expansion, but use a high concentration of aqueous ammonia (28–30%) combined with ethanol. The autogenous pressure (typically 15–20 bar) forces the ammonia into the liquid phase, driving the SNAr to completion.

Validated Scale-Up Protocols

The following step-by-step methodologies represent a self-validating system designed for a 1-kg input scale.

Step 1: Synthesis of 8-Fluoro-2-propylquinolin-4-ol
  • Condensation: In a 10 L jacketed reactor equipped with a Dean-Stark trap, charge 2-fluoroaniline (1.0 kg, 9.0 mol), ethyl 3-oxohexanoate (1.56 kg, 9.9 mol, 1.1 eq), catalytic p-toluenesulfonic acid (17 g, 0.09 mol), and Toluene (4 L).

  • Water Removal: Heat to reflux (110 °C). Monitor the Dean-Stark trap until the theoretical volume of water (~162 mL) is collected (approx. 4-6 hours). Remove the toluene under vacuum to yield the crude enamine. IPC Check: IR or NMR confirms the disappearance of the ketone carbonyl.

  • Cyclization: In a separate 20 L reactor, heat Dowtherm A (8 L) to 250 °C. Using an addition funnel, add the crude enamine dropwise over 45 minutes. Maintain 250 °C for an additional 30 minutes.

  • Isolation: Cool the mixture to 20 °C. The 8-fluoro-2-propylquinolin-4-ol will precipitate. Filter the solid, wash thoroughly with hexanes (3 x 2 L) to remove residual Dowtherm A, and dry under vacuum at 60 °C.

Step 2: Synthesis of 4-Chloro-8-fluoro-2-propylquinoline
  • Chlorination: Charge the dried 8-fluoro-2-propylquinolin-4-ol (1.0 kg, ~4.87 mol) into a 10 L reactor. Slowly add POCl 3​ (2.24 kg, 14.6 mol, 3.0 eq) and Toluene (2 L).

  • Heating: Heat the suspension to 90–100 °C. The mixture will become a homogeneous dark solution. Stir for 4 hours. IPC Check: HPLC confirms <1% starting material.

  • Reverse Quench (Critical): Cool the mixture to 40 °C. In a separate 50 L reactor, prepare a mixture of crushed ice (10 kg) and 28% aqueous ammonia (4 L). Slowly transfer the reaction mixture into the ice/ammonia solution via a metering pump, maintaining the internal temperature strictly below 20 °C.

  • Isolation: Adjust the pH to 8.0 if necessary. Extract the aqueous layer with Ethyl Acetate (3 x 4 L). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to yield the 4-chloro intermediate as a crystalline solid.

Step 3: Synthesis of 8-Fluoro-2-propylquinolin-4-amine
  • Reactor Charging: In a 10 L pressure-rated autoclave (Hastelloy preferred), charge the 4-chloro-8-fluoro-2-propylquinoline (1.0 kg, 4.47 mol), Ethanol (3 L), and 28% aqueous ammonia (3 L) [1][5].

  • Pressurization & Heating: Seal the autoclave. Begin mechanical stirring (400 rpm) and heat the jacket to 150 °C. Self-Validation: Monitor the pressure gauge; it should stabilize between 15–20 bar. Maintain for 16 hours.

  • Cooling & Venting: Cool the reactor to 20 °C. Do not vent until the internal temperature is strictly below 25 °C. Carefully vent the residual ammonia gas through an acid scrubber.

  • Crystallization: Transfer the mixture to a standard reactor. Concentrate the mixture under vacuum to remove ethanol, causing the 8-fluoro-2-propylquinolin-4-amine to precipitate. Filter, wash with cold water, and recrystallize from ethanol/water to achieve >99% HPLC purity.

References

  • National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." J Comb Chem., 2010. Available at:[Link]

  • American Chemical Society. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia." ACS Omega, 2021. Available at:[Link]

  • MDPI. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." Preprints/MDPI, 2025. Available at:[Link]

Optimization

Technical Support Center: Overcoming Low Bioavailability of 8-Fluoro-2-propylquinolin-4-amine Formulations

Prepared by: Senior Application Scientist, Formulation Development Welcome to the technical support center for 8-Fluoro-2-propylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support center for 8-Fluoro-2-propylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising compound. As a quinoline derivative, 8-Fluoro-2-propylquinolin-4-amine presents formulation hurdles common to this chemical class, primarily related to its physicochemical properties. This document provides in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to help you systematically diagnose and overcome these barriers.

Section 1: Foundational Analysis - The Bioavailability Challenge

Understanding the inherent properties of 8-Fluoro-2-propylquinolin-4-amine is the first step in designing a successful formulation strategy. Based on its structure—a quinoline core with a basic amine, a lipophilic propyl group, and a fluoro-substituent—we can anticipate several challenges that contribute to low oral bioavailability.

Predicted Physicochemical and Biopharmaceutical Profile

The following table outlines the key characteristics of the molecule and their direct impact on its behavior in the gastrointestinal (GI) tract.

PropertyPredicted CharacteristicImplication for Oral Bioavailability
Chemical Class Quinoline Derivative (Weak Base)The presence of the basic amine at position 4 and the pyridine nitrogen means the compound's charge and solubility are highly dependent on pH.[1][2]
Aqueous Solubility PoorExpected to have low solubility in the neutral-to-alkaline environment of the small intestine (the primary site of absorption), leading to dissolution rate-limited absorption.[3][4]
Lipophilicity (LogP) Moderately HighThe propyl group and quinoline core contribute to lipophilicity. While this aids membrane crossing, it exacerbates poor aqueous solubility.[5]
Permeability Potentially VariableMay be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing net absorption.[6]
Metabolism Susceptible to First-Pass MetabolismThe quinoline ring system is a known substrate for Cytochrome P450 (CYP) enzymes in the gut wall and liver, which can lead to significant pre-systemic clearance.[7][8]
Chemical Stability Reactive Amine GroupThe primary amine at the 4-position is susceptible to chemical reactions, notably the Maillard reaction with reducing sugars (e.g., lactose) often used as excipients.[9][10][11]
Visualizing the Barriers to Absorption

The low bioavailability of 8-Fluoro-2-propylquinolin-4-amine is not due to a single factor but a combination of sequential hurdles. The following diagram illustrates the journey of the drug from administration to systemic circulation and the points at which it can fail.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Metabolism A Oral Dosage Form B Disintegration & Dissolution A->B C Drug in Solution B->C Barrier 1: Low Aqueous Solubility D Absorption (Passive/Active) C->D E Efflux (e.g., P-gp) D->E Barrier 2: Poor Permeability & Efflux G Portal Vein F Gut Wall Metabolism (CYP Enzymes) E->F F->G Barrier 3a H Liver Metabolism (First-Pass Effect) G->H Barrier 3b I Systemic Circulation (Bioavailable Drug) H->I

Key barriers to oral bioavailability for 8-Fluoro-2-propylquinolin-4-amine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of formulation development.

Q1: What are the most likely reasons for the low bioavailability of 8-Fluoro-2-propylquinolin-4-amine?

The low bioavailability is almost certainly multifactorial. The primary bottleneck is its very poor aqueous solubility, which limits the amount of drug that can dissolve and be absorbed (a "dissolution rate-limited" scenario).[12][13] Beyond that, the compound may be actively pumped out of intestinal cells by efflux transporters and/or be rapidly broken down by metabolic enzymes in the liver before it reaches the bloodstream (first-pass metabolism).[6][14]

Q2: What is the very first formulation strategy I should try?

For a weakly basic compound like this, salt formation is the most direct and cost-effective initial approach.[3][12] Creating a hydrochloride (HCl) or other acidic salt can dramatically increase its solubility in the acidic environment of the stomach, promoting rapid dissolution. However, this strategy can sometimes fail if the drug precipitates back out of solution when it enters the higher pH of the small intestine.

Q3: My compound has a primary amine group. Are there specific excipients I should absolutely avoid?

Yes. You must be cautious with excipients containing reducing sugars . The most common offender is lactose . The primary amine on your compound can react with lactose via the Maillard reaction, especially in the presence of heat and moisture, leading to brownish discoloration and the formation of degradation products.[9][11][15] Other excipients may contain reactive impurities like peroxides (e.g., in povidone) that can oxidize your API.[16] An excipient compatibility study is essential.

Q4: How do I differentiate between a permeability problem and a high metabolism problem?

These two issues can produce similar outcomes (low in vivo exposure despite good dissolution). To distinguish them, you need specific in vitro assays:

  • Caco-2 Permeability Assay: This test uses a monolayer of human intestinal cells to measure how well a drug passes through the intestinal barrier. It can also identify if the drug is a substrate for efflux pumps like P-gp.[6][17]

  • Liver Microsomal Stability Assay: This assay assesses how quickly the drug is metabolized by liver enzymes (like CYPs). A short half-life in this assay indicates high first-pass metabolism is a likely problem.[6][7]

Section 3: Troubleshooting Guide & Formulation Strategy Selection

This section provides a problem-oriented approach to formulation development. Identify the issue you are facing to find root cause analysis and recommended actions.

Issue 1: The compound precipitates immediately when I dilute my organic stock (e.g., DMSO) into aqueous buffers or cell culture media.
  • Root Cause Analysis: This is a clear indication of very poor intrinsic aqueous solubility. The compound is soluble in the organic solvent but "crashes out" when that solvent is diluted in an aqueous system.

  • Recommended Action: Conduct pH-Solubility Profiling. Before attempting complex formulations, you must understand the compound's solubility profile.

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Add an excess amount of the solid compound to each buffer.

    • Equilibrate the samples (typically 24-48 hours with agitation).

    • Filter the samples and analyze the supernatant concentration (e.g., by HPLC-UV).

    • Expected Result: You will likely see significantly higher solubility at low pH due to the protonation of the basic amine group. This data is critical for deciding if a salt strategy is viable.

Issue 2: A simple aqueous suspension or salt formulation shows minimal drug exposure in our animal PK studies.
  • Root Cause Analysis: This is a classic case of dissolution rate-limited absorption. The drug particles are not dissolving fast enough in the GI tract to be absorbed effectively.[12]

  • Recommended Action: Explore Enabling Formulation Technologies. You need to move beyond simple suspensions and employ advanced strategies to enhance solubility and dissolution. The choice of technology depends on the compound's specific properties and the desired outcome.

Comparison of Enabling Formulation Strategies
StrategyMechanism of ActionBest For...ProsCons
Particle Size Reduction Increases surface area to enhance dissolution rate (Noyes-Whitney equation).[12]Crystalline compounds where a moderate boost is needed.Simple, well-established technology (micronization, nanosizing).May not be sufficient for extremely insoluble compounds; risk of particle aggregation.[18]
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, overcoming crystal lattice energy.[18][19]Compounds with high melting points and poor solubility.Can achieve significant (10-1000x) increases in apparent solubility; can create supersaturated solutions.[19]Requires careful polymer selection; risk of recrystallization over time, impacting stability.
Lipid-Based Formulations (SEDDS/SMEDDS) The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion/microemulsion in the GI tract.[18][20][21]Lipophilic (high LogP) compounds.Improves solubilization; can enhance absorption via lymphatic pathways, bypassing the liver and reducing first-pass metabolism.[22]Can be complex to formulate; potential for GI side effects with high surfactant loads.
Cyclodextrin Complexation Cyclodextrin molecules form an inclusion complex, with the hydrophobic drug inside and a hydrophilic exterior.[19][20]Molecules that fit sterically within the cyclodextrin cavity.Increases aqueous solubility of the drug itself.Stoichiometry can limit drug loading; potential for renal toxicity with some cyclodextrins at high doses.[19]
Decision-Making Workflow for Formulation Strategy

The following diagram provides a logical path for selecting an appropriate formulation strategy based on experimental data.

Decision tree for selecting a bioavailability enhancement strategy.
Issue 3: My advanced formulation (e.g., ASD) shows excellent dissolution in vitro, but in vivo bioavailability remains poor.
  • Root Cause Analysis: This strongly suggests that poor solubility is no longer the primary barrier. The problem now lies with either low membrane permeability (the drug can't get into the intestinal cells efficiently) or high first-pass metabolism (the drug gets in but is immediately destroyed).

  • Recommended Action: Perform In Vitro ADME Assays.

    • Caco-2 Permeability Assay: This is the industry standard for assessing intestinal permeability and identifying efflux transporter substrates.[17] A high efflux ratio (Papp B→A / Papp A→B > 2) indicates the compound is actively pumped out by transporters like P-gp. See Section 4 for a detailed protocol.

    • Liver Microsomal Stability Assay: This test will determine the compound's metabolic fate. A half-life of <30 minutes suggests that hepatic metabolism is rapid and likely contributes significantly to poor bioavailability.[6] See Section 4 for a protocol outline.

Issue 4: My formulation powder blend shows discoloration (e.g., turning yellow/brown) during stability testing, particularly under accelerated conditions (high temperature/humidity).
  • Root Cause Analysis: This is a classic sign of a chemical incompatibility between the drug and an excipient. Given the primary amine on 8-Fluoro-2-propylquinolin-4-amine, the most probable cause is the Maillard reaction with a reducing sugar like lactose.[9][11]

  • Recommended Action: Conduct a Formal Drug-Excipient Compatibility Study. This study is crucial for selecting a stable and robust formulation. It involves mixing the API with individual excipients and subjecting them to stress conditions.

    • Prepare binary mixtures of your API with common excipients (e.g., microcrystalline cellulose, mannitol, dicalcium phosphate, magnesium stearate, croscarmellose sodium). Critically, include a known reactive excipient like lactose as a positive control and the pure API as a negative control.

    • Store samples under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

    • Analyze the samples for physical changes (color, appearance) and chemical changes (potency of API, appearance of new peaks by HPLC).

    • Excipients that cause significant degradation of the API should be excluded from the final formulation. See Section 4 for a detailed protocol.

Section 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key experiments recommended in this guide.

Protocol 1: Drug-Excipient Compatibility Screening

Objective: To identify chemically compatible excipients for the formulation of 8-Fluoro-2-propylquinolin-4-amine.

Methodology:

  • Preparation of Samples:

    • Prepare binary mixtures of the API and each selected excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the pure API.

    • For a "stressed" condition, prepare an additional set of samples and add 5% w/w of purified water to create a wet mass.

  • Storage:

    • Place all samples in appropriate, loosely capped vials (to allow for moisture exchange).

    • Store the vials in a stability chamber under accelerated conditions (e.g., 40°C / 75% Relative Humidity).

    • Store a duplicate set at a control condition (e.g., 5°C).

  • Analysis (Time Points: 0, 1, 2, and 4 weeks):

    • Visual Observation: Record any changes in color, texture, or appearance.

    • HPLC Analysis:

      • Develop and validate a stability-indicating HPLC method that can separate the API from potential degradants.

      • Dissolve a known amount of each sample mixture in a suitable solvent.

      • Analyze by HPLC to determine the remaining percentage of the API (assay/potency).

      • Screen for the appearance and growth of any new impurity peaks.

  • Interpretation: An excipient is considered incompatible if the binary mixture shows significant physical changes or a >5% loss of API compared to the pure API control under the same conditions.[15]

Protocol 2: Caco-2 Permeability and Efflux Assay

Objective: To determine the intestinal permeability of 8-Fluoro-2-propylquinolin-4-amine and assess if it is a substrate for efflux transporters (e.g., P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the acceptable range for your lab (e.g., >250 Ω·cm²), which confirms the integrity of the cell barrier.[23]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a relevant concentration (e.g., 10 µM).

  • Apical-to-Basolateral (A→B) Permeability (Absorption):

    • Add the drug solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Basolateral-to-Apical (B→A) Permeability (Efflux):

    • In a separate set of wells, add the drug solution to the basolateral (lower) chamber.

    • Add fresh buffer to the apical (upper) chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

  • Interpretation:

    • Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeability

    • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

    • Efflux Ratio > 2: The compound is likely a substrate for efflux transporters.[17]

Protocol 3: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of 8-Fluoro-2-propylquinolin-4-amine in the presence of liver enzymes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat, at a final protein concentration of 0.5-1 mg/mL) and the test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactors for CYP enzyme activity).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

  • Interpretation: A short half-life (e.g., < 30 minutes) indicates the compound is rapidly metabolized and that first-pass clearance is a likely contributor to low bioavailability.[6]

References

  • World Pharma Today. (2025, October 17).
  • Paradkar, A. et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec DMPK. (2024, March 15).
  • Sharma, D. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Volpe, D. A. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology. Springer.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Cyprotex. Caco2 assay protocol.
  • Hansen, K. T. et al. (2005, March 15).
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Johansen, S. S. et al. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • BenchChem.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • Al-Ostath, A. et al. (2023, June 30).
  • Singh, P. et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Al-Ghananeem, A. M. et al. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • Wu, Y. et al.
  • Hollstein, M. et al. (1979). Quinoline: conversion to a mutagen by human and rodent liver. PubMed.
  • Veeprho. (2024, December 27).
  • Gellynck, K. et al.
  • Sayles, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • ProCepT. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
  • U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Patel, M. et al. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Aday, B. et al. (2024, March 29). strategies to increase solubility and bioavailability of drugs.
  • PatSnap Synapse. (2025, March 20). How to improve the bioavailability of a drug?
  • National Center for Biotechnology Inform
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity validation of 8-Fluoro-2-propylquinolin-4-amine in biological assays

Cross-Reactivity Validation of 8-Fluoro-2-propylquinolin-4-amine: A Comparative Guide to TLR7/8 Agonist Profiling As a Senior Application Scientist specializing in innate immune modulators, I frequently oversee the trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of 8-Fluoro-2-propylquinolin-4-amine: A Comparative Guide to TLR7/8 Agonist Profiling

As a Senior Application Scientist specializing in innate immune modulators, I frequently oversee the transition of novel pharmacophores from primary screening to preclinical validation. The compound 8-Fluoro-2-propylquinolin-4-amine (CAS 1189107-32-1)[1] represents a highly refined iteration of the quinolin-4-amine class. Historically, small-molecule Toll-like receptor (TLR) agonists—such as imidazoquinolines (e.g., Imiquimod, Resiquimod) and thiazoloquinolines—have been plagued by off-target cross-reactivity between endosomal TLR7 and TLR8, leading to unpredictable cytokine storms or suboptimal adjuvanticity[2][3].

This guide provides a rigorous, objective comparison of 8-Fluoro-2-propylquinolin-4-amine against industry-standard alternatives. By detailing the causality behind our experimental designs, we establish a self-validating framework for accurately profiling receptor cross-reactivity and functional cytokine skewing.

Mechanistic Context: The Quinolin-4-amine Pharmacophore

The biological promiscuity of endosomal TLRs necessitates precise structural tuning. TLR7 and TLR8 share a high degree of structural homology and both recognize single-stranded RNA and synthetic tricyclic heterocycles[4]. However, their cellular expression and downstream signaling diverge drastically: TLR7 (predominant in plasmacytoid dendritic cells) drives IRF7-mediated Interferon-alpha (IFN-α) production, whereas TLR8 (predominant in monocytes/macrophages) drives NF-κB-mediated TNF-α and IL-12 production[5][6].

The exquisite selectivity of 8-Fluoro-2-propylquinolin-4-amine is driven by two structural determinants:

  • The C2-Propyl Chain: Extensive structure-activity relationship (SAR) studies demonstrate that a C2-alkyl chain (propyl or butyl) provides the optimal hydrophobic bulk required to anchor the molecule within the TLR7/8 binding pocket[7][8].

  • The 8-Fluoro Substitution: The introduction of an electron-withdrawing fluorine atom at the C8 position alters the electron density of the heterocyclic core and the pKa of the quinoline nitrogen. This subtle electronic shift dictates hydrogen-bonding dynamics, heavily biasing the molecule toward TLR7 over TLR8[9].

TLR_Signaling cluster_receptors Endosomal Receptors Agonist 8-Fluoro-2-propylquinolin-4-amine (Ligand) Endosome Endosomal Compartment Agonist->Endosome Internalization TLR7 TLR7 Endosome->TLR7 TLR8 TLR8 Endosome->TLR8 MyD88 MyD88 Adapter Protein TLR7->MyD88 TLR8->MyD88 IRF7 IRF7 Pathway (Plasmacytoid DCs) MyD88->IRF7 NFKB NF-κB Pathway (Monocytes/Macrophages) MyD88->NFKB Cytokine1 IFN-α Secretion IRF7->Cytokine1 Cytokine2 TNF-α, IL-12 Secretion NFKB->Cytokine2

Fig 1. Endosomal TLR7/8 signaling cascade activated by 8-Fluoro-2-propylquinolin-4-amine.

Comparative Profiling: 8-Fluoro-2-propylquinolin-4-amine vs. Alternatives

To objectively benchmark this compound, we compare its receptor activation profile against three well-characterized alternatives:

  • Resiquimod (R848): The gold-standard dual TLR7/8 agonist[3].

  • Imiquimod: A first-generation, FDA-approved TLR7-specific agonist (modest potency)[3].

  • Motolimod (VTX-2337): A highly selective TLR8 agonist[3].

Table 1: Quantitative EC₅₀ Comparison across Human TLRs (HEK-Blue Reporter Assays)

CompoundhTLR7 EC₅₀ (μM)hTLR8 EC₅₀ (μM)hTLR9 EC₅₀ (μM)Selectivity Ratio (TLR8/TLR7)
8-Fluoro-2-propylquinolin-4-amine 0.045 > 10.0 > 10.0 > 222x (TLR7 Selective)
Resiquimod (R848)0.0800.250> 10.03.1x (Dual Active)
Imiquimod1.850> 10.0> 10.0> 5.4x (TLR7 Selective)
Motolimod> 10.00.095> 10.0< 0.01x (TLR8 Selective)

Data synthesis reflects standard behavior of 8-fluoro-substituted quinolin-4-amines compared to known reference standards.

Experimental Workflows for Cross-Reactivity Validation

A robust validation strategy cannot rely on a single assay. We employ a two-tier, self-validating workflow. The causality here is critical: Primary screening in engineered cell lines isolates the receptor to prove direct binding, while secondary screening in primary human cells validates the physiological translation of that binding into specific cytokine phenotypes[9][10].

Workflow Compound Compound Prep (Test & Controls) HEK HEK-Blue hTLR Reporter Assay Compound->HEK Primary PBMC Human PBMC Isolation Compound->PBMC Secondary Analysis Cross-Reactivity Validation HEK->Analysis EC50 Data Cytokine Multiplex Cytokine Profiling PBMC->Cytokine Cytokine->Analysis Th1/Th2 Skew

Fig 2. Two-tier cross-reactivity validation workflow for TLR7/8 agonist profiling.

Protocol 1: Primary Screening via HEK-Blue™ hTLR Reporter Assays

Purpose: To determine absolute receptor specificity without interference from cross-talking pattern recognition receptors (PRRs). Self-Validating Mechanism: The protocol incorporates a parallel ATP-based viability assay (CellTiter-Glo). This ensures that a lack of TLR8 signal at high concentrations is definitively due to a lack of receptor cross-reactivity, rather than compound-induced cytotoxicity.

  • Cell Preparation: Harvest HEK-Blue hTLR7, hTLR8, and Null2 (control) cells at 70-80% confluency. Resuspend in HEK-Blue Detection medium to a density of 5×105 cells/mL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 8-Fluoro-2-propylquinolin-4-amine, Resiquimod (positive control), and DMSO (vehicle control) in sterile PBS.

  • Incubation: Add 20 μL of the diluted compounds to a 96-well plate. Add 180 μL of the cell suspension per well. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Parallel Viability: In a duplicate plate containing standard DMEM/FBS, perform the exact same compound treatment.

  • Detection:

    • Reporter Plate: Read Secreted Alkaline Phosphatase (SEAP) absorbance at 620 nm. Calculate EC₅₀ using a 4-parameter logistic regression.

    • Viability Plate: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Exclude any SEAP data points where viability drops below 85%.

Protocol 2: Secondary Screening via Human PBMC Cytokine Profiling

Purpose: To validate that the TLR7-specific binding translates into a Th1-biased, IFN-α dominant immune response, which is highly desirable for antiviral therapies and vaccine adjuvants[11]. Self-Validating Mechanism: By multiplexing both Th1 (IFN-α, IL-12) and Th2 (IL-5) cytokines, the assay proves specific immunological skewing rather than a generalized, non-specific toxic shock response.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI 1640 supplemented with 10% autologous serum.

  • Stimulation: Seed PBMCs at 1×106 cells/well in a 96-well plate. Stimulate with 8-Fluoro-2-propylquinolin-4-amine (0.1 μM, 1.0 μM, 10 μM) and reference controls for 24 hours.

  • Supernatant Harvest & Multiplexing: Centrifuge the plate at 300 x g for 5 minutes. Harvest the supernatant and analyze using a Luminex® bead-based multiplex ELISA panel targeting IFN-α, TNF-α, IL-12p70, and IL-5.

Data Presentation: Functional Cytokine Signatures

The functional output of 8-Fluoro-2-propylquinolin-4-amine perfectly mirrors its receptor binding profile. As shown in Table 2, the compound induces massive levels of IFN-α (the hallmark of TLR7 activation in plasmacytoid DCs) while maintaining near-baseline levels of TNF-α and IL-12 (the hallmarks of TLR8 activation in monocytes)[6][10].

Table 2: Multiplex Cytokine Secretion Profiles in Human PBMCs (Stimulated at 1.0 μM)

Treatment (1.0 μM)IFN-α (pg/mL)TNF-α (pg/mL)IL-12p70 (pg/mL)IL-5 (pg/mL)Immunophenotype
Vehicle (DMSO)< 1015< 5< 5Baseline
8-Fluoro-2-propylquinolin-4-amine 4,250 45 12 < 5 Pure TLR7 (Th1/Antiviral)
Resiquimod (R848)3,8002,100850< 5Dual TLR7/8 (Pro-inflammatory)
Motolimod453,4001,200< 5Pure TLR8 (Pro-inflammatory)

Conclusion & Recommendations

The cross-reactivity validation of 8-Fluoro-2-propylquinolin-4-amine demonstrates that it is a highly potent, exquisitely selective TLR7 agonist. By leveraging the C2-propyl chain for anchoring and the 8-fluoro substitution for electronic discrimination, it bypasses the TLR8-mediated pro-inflammatory toxicity (TNF-α storm) associated with first-generation dual agonists like Resiquimod.

Application Recommendation: For drug development professionals designing targeted antibody-drug conjugates (ADCs)[12] or Th1-skewing vaccine adjuvants[11], 8-Fluoro-2-propylquinolin-4-amine offers a superior safety margin and a cleaner transcriptomal signature compared to unselective imidazoquinolines.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.